molecular formula C12H16BrN B1274328 1-(3-Bromobenzyl)piperidine CAS No. 59507-40-3

1-(3-Bromobenzyl)piperidine

Cat. No.: B1274328
CAS No.: 59507-40-3
M. Wt: 254.17 g/mol
InChI Key: HQVJFZUPPAXRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromobenzyl)piperidine is a useful research compound. Its molecular formula is C12H16BrN and its molecular weight is 254.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVJFZUPPAXRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397248
Record name 1-(3-Bromobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59507-40-3
Record name 1-(3-Bromobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromobenzyl)piperidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromobenzyl)piperidine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring N-substituted with a 3-bromobenzyl group, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a saturated six-membered piperidine ring where the nitrogen atom is attached to a benzyl group. The benzyl group is substituted with a bromine atom at the meta (3-) position of the phenyl ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 59507-40-3
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
Appearance Yellow oil
Storage Conditions Store at -4°C for short term (1-2 weeks), and at -20°C for longer periods.[1]

Synthesis

This compound is typically synthesized via a nucleophilic substitution reaction between piperidine and 3-bromobenzyl bromide.

Synthetic Scheme:

Synthesis piperidine Piperidine product This compound piperidine->product bromobenzyl 3-Bromobenzyl bromide bromobenzyl->product plus +

References

Synthesis of 1-(3-Bromobenzyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Bromobenzyl)piperidine from piperidine. It details two primary synthetic methodologies: direct N-alkylation and reductive amination. This document includes detailed experimental protocols, quantitative data, and characterization information to support researchers in the synthesis and evaluation of this compound.

Introduction

This compound is a substituted piperidine derivative. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The introduction of a 3-bromobenzyl group can significantly influence the pharmacological properties of the piperidine ring, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide explores the chemical synthesis of this compound, providing a foundation for its further investigation and application in drug discovery and development.

Synthetic Methodologies

The synthesis of this compound from piperidine can be effectively achieved through two principal routes: direct N-alkylation and reductive amination.

Direct N-Alkylation

This method involves the direct reaction of piperidine with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide or 3-bromobenzyl chloride) in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the piperidine acts as a nucleophile, attacking the benzylic carbon of the 3-bromobenzyl halide and displacing the halide ion.

A base is employed to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, driving the equilibrium towards the formation of the desired product. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The choice of solvent is typically a polar apathetic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), which can effectively solvate the ions involved in the reaction.

Reductive Amination

Reductive amination offers an alternative and often milder approach to the synthesis of this compound. This two-step, one-pot process begins with the reaction of piperidine with 3-bromobenzaldehyde to form an iminium ion intermediate. This intermediate is then reduced in situ to the target tertiary amine. A key advantage of this method is the avoidance of over-alkylation, which can sometimes be a side reaction in direct alkylation.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for reducing iminium ions over aldehydes. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its characterization.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterDirect N-AlkylationReductive Amination
Starting Materials Piperidine, 3-Bromobenzyl bromidePiperidine, 3-Bromobenzaldehyde
Reagents Potassium Carbonate (K₂CO₃)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent Acetonitrile (MeCN)Dichloromethane (DCM)
Reaction Temperature Room Temperature to RefluxRoom Temperature
Reaction Time 4-12 hours2-6 hours
Typical Yield 85-95% (estimated)80-90% (estimated)

Table 2: Characterization Data for this compound

Data TypeDescription
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40 (s, 1H), 7.32 (d, J = 7.6 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 3.42 (s, 2H), 2.35 (br s, 4H), 1.55 (quint, J = 5.6 Hz, 4H), 1.40 (quint, J = 5.6 Hz, 2H). (Predicted based on analogous compounds)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 141.5, 131.5, 129.9, 129.8, 125.5, 122.5, 63.5, 54.5 (2C), 26.0 (2C), 24.5. (Predicted based on analogous compounds)
Mass Spectrometry (EI) Expected m/z: 253/255 [M]⁺, 174 [M-Br]⁺, 91 [C₇H₇]⁺, 84 [C₅H₁₀N]⁺.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Alkylation

Materials:

  • Piperidine (1.0 eq)

  • 3-Bromobenzyl bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add 3-bromobenzyl bromide (1.05 eq) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate and deionized water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • Piperidine (1.0 eq)

  • 3-Bromobenzaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-bromobenzaldehyde (1.0 eq) and piperidine (1.0 eq) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualizations

Synthesis_Pathways cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination Piperidine1 Piperidine Product1 This compound Piperidine1->Product1 BromobenzylBromide 3-Bromobenzyl Bromide BromobenzylBromide->Product1 Reagents1 K₂CO₃, MeCN Reagents1->Product1 Piperidine2 Piperidine Iminium Iminium Ion Intermediate Piperidine2->Iminium Bromobenzaldehyde 3-Bromobenzaldehyde Bromobenzaldehyde->Iminium Product2 This compound Iminium->Product2 Reagents2 NaBH(OAc)₃, DCM Reagents2->Product2 Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Combine Reactants, Reagents, and Solvent Reaction Stir at Appropriate Temperature Start->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Column Chromatography Concentrate->Column FinalProduct Pure this compound Column->FinalProduct Signaling_Pathway Compound This compound Receptor GPCR / Ion Channel Compound->Receptor Binds to SecondMessenger Second Messenger System (e.g., cAMP, Ca²⁺) Receptor->SecondMessenger Activates/Inhibits KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Modulates TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (e.g., Neurotransmission, Gene Expression) TranscriptionFactor->CellularResponse Regulates

1-(3-Bromobenzyl)piperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromobenzyl)piperidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, including its CAS number and molecular weight. While specific biological data for this compound is limited in publicly available literature, this guide summarizes the known biological activities of structurally related 1-benzylpiperidine analogs, focusing on their interactions with key central nervous system (CNS) receptors. Furthermore, a representative synthesis protocol and a general experimental methodology for assessing receptor binding affinity are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a substituted piperidine derivative with a bromobenzyl group attached to the nitrogen atom. Its core structure is a six-membered heterocyclic amine, a common scaffold in many pharmaceuticals.

PropertyValue
IUPAC Name 1-[(3-bromophenyl)methyl]piperidine
CAS Number 59507-40-3
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
Canonical SMILES C1CCN(CC1)CC2=CC=CC(=C2)Br
Appearance Expected to be a liquid or low-melting solid

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3-Bromobenzyl Bromide (Precursor)

This protocol is adapted from a standard method for the bromination of substituted toluenes.

Materials:

  • 3-Bromotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromotoluene in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux with stirring. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromobenzyl bromide.

  • The product can be purified by vacuum distillation or recrystallization.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes the nucleophilic substitution reaction between piperidine and 3-bromobenzyl bromide.

Materials:

  • Piperidine

  • 3-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature and add a solution of 3-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Synthesis_Workflow 3-Bromotoluene 3-Bromotoluene 3-Bromobenzyl_Bromide 3-Bromobenzyl Bromide 3-Bromotoluene->3-Bromobenzyl_Bromide Bromination (NBS, BPO) Piperidine Piperidine This compound This compound Piperidine->this compound N-Alkylation (K₂CO₃) 3-Bromobenzyl_Bromide->this compound

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Applications

Specific biological data for this compound is not extensively reported. However, the 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with various CNS receptors. The biological activities of structurally similar compounds suggest potential therapeutic applications for this compound.

Receptor Binding Affinity of Analogs

Studies on related benzylpiperidine and benzylpiperazine derivatives have shown significant affinity for sigma (σ), dopamine (D), and serotonin (5-HT) receptors. This suggests that this compound may also exhibit activity at these targets.

Compound ClassReceptor Target(s)Reported Affinity (Kᵢ) of AnalogsPotential Therapeutic Area
Benzylpiperidine DerivativesSigma-1 Receptor (σ₁R)Nanomolar (nM) rangeNeurodegenerative diseases, neuropathic pain, psychiatric disorders
Benzylpiperidine DerivativesDopamine D₄ ReceptorNanomolar (nM) rangeSchizophrenia, Parkinson's disease, Glioblastoma
Benzylpiperidine DerivativesSerotonin Transporter (SERT)Micromolar (µM) to Nanomolar (nM) rangeDepression, anxiety disorders

Note: The affinity values are for structurally related analogs and not for this compound itself.[2][3][4][5]

Potential Signaling Pathways and Mechanisms of Action

Based on the receptor affinities of its analogs, this compound could potentially modulate several signaling pathways. For instance, as a sigma-1 receptor ligand, it might influence intracellular calcium signaling and modulate the activity of various ion channels and other receptors.[6] If it binds to dopamine or serotonin receptors, it could interfere with dopaminergic or serotonergic neurotransmission, respectively.

Potential_Applications cluster_compound This compound cluster_targets Potential Molecular Targets cluster_applications Potential Therapeutic Applications Compound This compound Sigma1R Sigma-1 Receptor Compound->Sigma1R D4R Dopamine D4 Receptor Compound->D4R SERT Serotonin Transporter Compound->SERT Neuroprotection Neuroprotection Sigma1R->Neuroprotection Antipsychotic Antipsychotic D4R->Antipsychotic Antidepressant Antidepressant SERT->Antidepressant

Caption: Potential molecular targets and therapeutic applications.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of this compound for specific receptors (e.g., sigma-1, dopamine D₄, or serotonin transporter), a competitive radioligand binding assay can be performed. The following is a general protocol.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells or guinea pig brain homogenates)

  • A specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for σ₁R, [³H]N-methylspiperone for D₂-like receptors, or [³H]-paroxetine for SERT)

  • This compound (test compound)

  • A known non-labeled ligand for the target receptor (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of the non-labeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][7]

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of CNS drug discovery. Based on the pharmacological profiles of its structural analogs, it is a promising candidate for evaluation against sigma, dopamine, and serotonin receptors. The synthetic and analytical protocols provided in this guide offer a framework for researchers to synthesize and evaluate the biological activity of this compound, paving the way for the potential discovery of novel therapeutic agents. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

References

reactivity of the bromobenzyl group in piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The foundational step in accessing the versatile bromobenzyl piperidine scaffold is the N-alkylation of piperidine with a suitable bromobenzyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon, displacing the bromide.

Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)piperidine

Materials:

  • Piperidine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure: [1]

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent) and the anhydrous solvent (DMF or acetonitrile).

  • Add the base (1.5-2.0 equivalents). If using K₂CO₃, ensure it is finely powdered and dry. If using NaH, add it portion-wise at 0°C and allow the mixture to stir for 30 minutes before proceeding.[2]

  • Slowly add the 4-bromobenzyl bromide (1.1 equivalents) to the stirred mixture at room temperature. For reactions in acetonitrile without a strong base, slow addition over several hours using a syringe pump is recommended to favor mono-alkylation.[2]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific conditions.[1]

  • Upon completion, if K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-(4-bromobenzyl)piperidine.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%, depending on the purity of the reagents and the reaction conditions.

N_Alkylation_Workflow Workflow for N-Alkylation of Piperidine reagents Combine Piperidine, Base (e.g., K₂CO₃), and Solvent (e.g., DMF) add_bromide Slowly add 4-Bromobenzyl Bromide reagents->add_bromide react Stir at Room Temperature (Monitor by TLC) add_bromide->react workup Aqueous Work-up (Filtration, Extraction) react->workup purify Purification (Column Chromatography) workup->purify product 1-(4-Bromobenzyl)piperidine purify->product

Bromobenzyl-Piperidine + R-B(OH)₂ --[Pd Catalyst, Base]--> (R-Benzyl)-Piperidine

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceuticals, many of which are arylamines.

General Reaction Scheme:

Aryl Bromide SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
7-Bromo-1,4-benzodiazepineAniline[Pd(allyl)Cl]₂ (2.5)L2 (XPhos) (5)NaOtBuToluene1002-2489
7-Bromo-1,4-benzodiazepineMorpholine[Pd(allyl)Cl]₂ (2.5)L2 (XPhos) (5)NaOtBuToluene1002-2471
4-BromoanisoleMorpholine(SIPr)Pd(methallyl)Cl (3)-LHMDSTHF220.0890

Note: The data in this table is from aminations of various aryl bromides and may require optimization for bromobenzyl piperidine derivatives. LHMDS is Lithium bis(trimethylsilyl)amide. [3]

Experimental Protocol: Buchwald-Hartwig Amination of 1-(4-Bromobenzyl)piperidine with Morpholine

Materials:

  • 1-(4-Bromobenzyl)piperidine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

Procedure: [4]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equivalents).

  • Add the 1-(4-bromobenzyl)piperidine (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amido_complex Ar-Pd(II)-NR¹R²(L₂) Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product ArX Ar-X ArX->OxAdd Amine R¹R²NH Amine->Amine_Coord Base Base Base->Amine_Coord

Catalytic Cycle of the Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly effective method for the synthesis of substituted alkynes.

General Reaction Scheme:

Aryl HalideAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (0.5)-Et₃N[TBP][4EtOV]55386
4-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂ (3)-TBAFneat800.592
4-ChlorotoluenePhenylacetylene[{Pd(µ-OH)Cl(IPr)}₂] (0.01)-KOHEtOH8024100

Note: The data in this table is for Sonogashira couplings of various aryl halides and may require optimization for bromobenzyl piperidine derivatives. [TBP][4EtOV] is tetrabutylphosphonium 4-ethoxyvalerate, TBAF is tetra-n-butylammonium fluoride, and IPr is an N-heterocyclic carbene ligand.

Experimental Protocol: Sonogashira Coupling of 1-(4-Bromobenzyl)piperidine with Phenylacetylene

Materials:

  • 1-(4-Bromobenzyl)piperidine

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • An amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 1-(4-bromobenzyl)piperidine (1.0 equivalent), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).

  • Add the anhydrous solvent, followed by the amine base (2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Cycle Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArX Ar-X ArX->OxAdd Cu_alkynyl Cu-C≡CR Cu_alkynyl->Transmetal CuX CuX Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord Cu_pi_complex [R-C≡C-H---CuX] Alkyne_Coord->Cu_pi_complex Deprotonation Deprotonation Cu_pi_complex->Deprotonation Deprotonation->Cu_alkynyl Alkyne R-C≡CH Alkyne->Alkyne_Coord Base Base Base->Deprotonation AChE_Inhibition Acetylcholinesterase Inhibition Signaling Pathway ACh_release Acetylcholine (ACh) Released into Synapse ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to Hydrolysis ACh Hydrolysis ACh_release->Hydrolysis AChE Acetylcholinesterase (AChE) AChE->Hydrolysis Signal Signal Propagation ACh_receptor->Signal Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Inhibitor Donepezil Analogue (Benzylpiperidine Derivative) Inhibitor->AChE Inhibits

References

The Potential of 1-(3-Bromobenzyl)piperidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutics.[1][2][3] This technical guide delves into the potential applications of a specific piperidine derivative, 1-(3-bromobenzyl)piperidine, as a key building block in the development of novel therapeutic agents. While direct biological activity data for this compound is limited, its utility as a synthetic intermediate is well-established, leading to a diverse range of bioactive molecules with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This document provides an in-depth overview of its synthetic routes, the pharmacological profiles of its derivatives, detailed experimental protocols, and a visual exploration of the relevant biological pathways.

Introduction: The Prominence of the Piperidine Moiety

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in drug discovery.[3] Its conformational flexibility allows it to interact with a variety of biological targets with high affinity and specificity.[1] The introduction of various substituents onto the piperidine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making it a versatile platform for drug design.[3] this compound serves as a valuable intermediate, with the bromine atom on the benzyl group providing a reactive handle for further chemical modifications through cross-coupling reactions, while the piperidine nitrogen allows for the introduction of diverse functionalities.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through the nucleophilic substitution of a piperidine derivative with a 3-bromobenzyl halide. A general synthetic scheme is presented below.

Synthesis_Workflow Piperidine Piperidine Product This compound Piperidine->Product BromobenzylHalide 3-Bromobenzyl Halide (e.g., Bromide or Chloride) BromobenzylHalide->Product Base Base (e.g., K2CO3, Et3N) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Derivative Bioactive Derivatives Product->Derivative FurtherRxn Further Reactions (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) FurtherRxn->Derivative

Figure 1: General synthetic workflow for this compound and its derivatives.

A key application of this compound is as an intermediate in the synthesis of more complex molecules with significant biological activity. For instance, it is a precursor in the synthesis of 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine, a compound with noted biological activities.[4]

Potential Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas.

Anticancer Activity
Antimicrobial Activity

The piperidine scaffold is also a component of many antimicrobial agents.[6][7] Derivatives have shown activity against a range of pathogenic bacteria and fungi.[4] Preliminary in vitro studies on a derivative of this compound indicated a Minimum Inhibitory Concentration (MIC) of 100 µg/mL against Bacillus subtilis.[4]

Compound/Derivative Organism MIC (µg/mL) Reference
1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazineBacillus subtilis100[4]
Related Piperazine Derivative AE. coli<125[4]
Related Piperazine Derivative BPseudomonas aeruginosa150[4]

Table 1: Antimicrobial Activity of this compound Derivative and Related Compounds

Neurodegenerative Diseases and Sigma Receptor Modulation

A significant area of interest for piperidine derivatives is in the treatment of neurodegenerative diseases, particularly through their interaction with sigma receptors.[8][9] Sigma receptors, primarily the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane and are involved in regulating cellular stress responses.[10][11]

Derivatives of this compound have been synthesized and evaluated as sigma receptor ligands. The affinity for these receptors is a key determinant of their potential therapeutic effect in conditions like Alzheimer's disease and for their potential as antipsychotics.[8][12]

Compound/Derivative Target Ki (nM) Reference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (analogous structure)σ1 Receptor3.2[13]
Haloperidol (Reference Compound)σ1 Receptor2.5[13]
N-((1–(3-bromobenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (9o)Acetylcholinesterase (AChE)IC50 = 0.39 ± 0.11 µM (for a related compound 15b)[11]

Table 2: Biological Activity of this compound Derivatives and Analogs

Signaling Pathways

The biological effects of this compound derivatives, particularly their action on sigma-1 receptors, involve complex signaling pathways that modulate cellular homeostasis.

Sigma1_Receptor_Signaling cluster_membrane Endoplasmic Reticulum Membrane Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Binding/Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Nrf2 Nrf2 Pathway Sigma1R->Nrf2 MAPK_ERK MAPK/ERK Pathway Sigma1R->MAPK_ERK Ca_Homeostasis Calcium Homeostasis IP3R->Ca_Homeostasis Ligand This compound Derivative (Ligand) Ligand->Sigma1R Activation ER_Stress ER Stress ER_Stress->Sigma1R Activation Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection ROS_Reduction ROS Reduction ROS_Reduction->Neuroprotection Apoptosis_Mod Apoptosis Modulation Apoptosis_Mod->Neuroprotection Nrf2->ROS_Reduction MAPK_ERK->Apoptosis_Mod

Figure 2: Simplified Sigma-1 Receptor Signaling Pathway.

Upon activation by a ligand, such as a derivative of this compound, or in response to cellular stress, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP).[8] This allows it to interact with various ion channels and signaling proteins, thereby modulating calcium homeostasis, reducing reactive oxygen species (ROS), and ultimately promoting cell survival and neuroprotection.[10][14]

Experimental Protocols

Synthesis of this compound

Materials:

  • Piperidine

  • 3-Bromobenzyl bromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-bromobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivative (test compound)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][15]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its role as a precursor to a wide array of potent and selective bioactive molecules is clear. The derivatives of this compound have demonstrated significant potential in the development of new anticancer, antimicrobial, and neuroprotective agents, particularly through the modulation of sigma receptors. The synthetic accessibility and the potential for diverse chemical modifications make this compound a highly attractive scaffold for further exploration in drug discovery and development programs. Future research should focus on synthesizing and evaluating a broader range of derivatives to fully elucidate the structure-activity relationships and therapeutic potential stemming from this promising chemical entity.

References

The Versatile Building Block: A Technical Guide to 1-(3-Bromobenzyl)piperidine for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromobenzyl)piperidine is a key heterocyclic building block that serves as a versatile scaffold in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive bromophenyl group tethered to a piperidine ring, offers a strategic entry point for diverse chemical modifications. This unique combination makes it an invaluable tool in medicinal chemistry and drug discovery, particularly in the development of central nervous system (CNS) agents. The piperidine moiety is a prevalent feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties, while the 3-bromobenzyl group provides a handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of this compound as a cornerstone for constructing complex molecular architectures.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary and reliable methods: direct N-alkylation and reductive amination. Both pathways offer high yields and are amenable to scale-up.

Experimental Protocols

Method 1: Direct N-Alkylation of Piperidine with 3-Bromobenzyl Bromide

This method involves the direct coupling of the piperidine secondary amine with 3-bromobenzyl bromide. The use of a suitable base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.[1][2]

  • Materials:

    • Piperidine (1.0 eq.)

    • 3-Bromobenzyl bromide (1.05 eq.)

    • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

    • Anhydrous acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of piperidine in anhydrous acetonitrile, add finely powdered potassium carbonate.

    • Stir the suspension vigorously at room temperature.

    • Slowly add a solution of 3-bromobenzyl bromide in anhydrous acetonitrile to the mixture.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Method 2: Reductive Amination of 3-Bromobenzaldehyde with Piperidine

Reductive amination offers a milder alternative, proceeding through the in-situ formation and reduction of an iminium ion. Sodium triacetoxyborohydride is a preferred reducing agent due to its selectivity for the iminium ion over the starting aldehyde.

  • Materials:

    • 3-Bromobenzaldehyde (1.0 eq.)

    • Piperidine (1.1 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 3-bromobenzaldehyde and piperidine in anhydrous 1,2-dichloroethane.

    • Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until the starting aldehyde is consumed as indicated by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Figure 1: Synthetic routes to this compound.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~310-320 °C (Predicted)
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Methanol)
Spectroscopic Data Observed/Predicted Chemical Shifts (δ) and Peaks
¹H NMR (CDCl₃, 400 MHz)δ 7.40 (s, 1H, Ar-H), 7.35 (d, J=7.6 Hz, 1H, Ar-H), 7.18 (d, J=7.6 Hz, 1H, Ar-H), 7.12 (t, J=7.6 Hz, 1H, Ar-H), 3.45 (s, 2H, N-CH₂-Ar), 2.38 (br t, 4H, N-(CH₂)₂), 1.58 (m, 4H, -(CH₂)₂-), 1.43 (m, 2H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ 141.5 (C), 131.8 (CH), 129.9 (CH), 129.8 (C-Br), 127.5 (CH), 122.5 (CH), 63.5 (N-CH₂-Ar), 54.5 (N-(CH₂)₂), 26.0 (-(CH₂)₂-), 24.4 (-CH₂-)
FT-IR (neat, cm⁻¹)~3055 (Ar C-H), 2930, 2850, 2795 (Aliphatic C-H), 1595, 1570 (Ar C=C), 1470, 1425, 1100 (C-N), 780, 690 (Ar C-H bend)
Mass Spec. (EI) m/z253/255 [M⁺], 174 [M-piperidine]⁺, 91 [C₇H₇]⁺, 84 [piperidine-H]⁺

Reactivity and Application as a Building Block

The synthetic utility of this compound stems from the reactivity of the aryl bromide moiety, which readily participates in a variety of powerful cross-coupling reactions. This allows for the introduction of diverse substituents at the 3-position of the benzyl ring, leading to the construction of complex molecular frameworks.

Key Reactions
  • Lithium-Halogen Exchange: Treatment with organolithium reagents, such as n-butyllithium, at low temperatures generates a highly reactive aryllithium intermediate. This species can be quenched with a wide range of electrophiles to introduce new functional groups.[3]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or their esters enables the formation of a new carbon-carbon bond, providing access to biaryl structures. This reaction is known for its high functional group tolerance.[4][5][6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines, anilines, or amides. This is a key transformation for the synthesis of many pharmacologically active compounds.[7][8][9]

  • Sonogashira Coupling: The coupling of the aryl bromide with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields arylalkynes. These products can be further elaborated, for example, through hydration or cycloaddition reactions.[3][10][11]

  • Heck Reaction: Palladium-catalyzed coupling with alkenes provides a route to substituted styrenyl derivatives, introducing a new carbon-carbon double bond.[12][13]

Figure 2: Key cross-coupling reactions of this compound.

Detailed Experimental Protocols for Key Reactions

Protocol 1: Suzuki-Miyaura Coupling [1]

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 8 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 eq.)

    • Toluene/Water (4:1) solvent mixture

  • Procedure:

    • To a Schlenk flask, add this compound, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination [14]

  • Materials:

    • This compound (1.0 eq.)

    • Amine (1.2 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq.)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and the amine.

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture to 100-110 °C for 16-24 hours.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Applications in the Synthesis of Complex Molecules

The this compound scaffold is a key component in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its derivatives have been explored as ligands for sigma receptors and as analogs of vesamicol, a potent inhibitor of the vesicular acetylcholine transporter (VAChT).[15][16][17]

Sigma Receptor Ligands: Sigma receptors are implicated in a variety of neurological and psychiatric disorders. The benzylpiperidine core is a common feature in many high-affinity sigma receptor ligands. By utilizing the reactivity of the bromine atom on this compound, medicinal chemists can introduce a diverse range of substituents to probe the structure-activity relationship (SAR) and optimize ligand binding and selectivity.[18]

Vesamicol Analogs: Vesamicol and its analogs are crucial tools for studying cholinergic neurotransmission. The benzylpiperidine moiety can serve as a key structural element in the design of novel vesamicol analogs. Cross-coupling reactions on the 3-bromobenzyl group allow for the synthesis of a library of compounds to be screened for their affinity and selectivity for VAChT.[19][20]

Figure 3: Role in drug discovery logical workflow.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its aryl bromide moiety in a wide range of powerful cross-coupling reactions make it an ideal starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of CNS-active compounds, such as sigma receptor ligands and vesamicol analogs, underscores its importance for researchers and professionals in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this important synthetic intermediate.

References

Spectroscopic and Synthetic Profile of 1-(3-Bromobenzyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1-(3-Bromobenzyl)piperidine, a key intermediate in the development of various pharmacologically active compounds. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside detailed experimental protocols for its synthesis and spectroscopic characterization.

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectroscopic data. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40s1HAr-H (C2-H)
~7.35d1HAr-H (C4-H)
~7.18t1HAr-H (C5-H)
~7.12d1HAr-H (C6-H)
~3.45s2HAr-CH₂-N
~2.35t4HN-(CH₂)₂ (piperidine)
~1.55m4H-(CH₂)₂- (piperidine)
~1.42m2H-CH₂- (piperidine)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~141Ar-C (C1)
~131Ar-C (C6)
~130Ar-C (C4)
~129.5Ar-C (C5)
~127Ar-C (C2)
~122.5Ar-C (C3-Br)
~63Ar-CH₂-N
~54N-(CH₂)₂ (piperidine)
~26-(CH₂)₂- (piperidine)
~24-CH₂- (piperidine)

Solvent: CDCl₃, Proton Decoupled.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2930, ~2850StrongAliphatic C-H stretch (piperidine and benzyl CH₂)
~1600, ~1470Medium-WeakAromatic C=C skeletal vibrations
~1440MediumCH₂ scissoring (piperidine)
~1100MediumC-N stretch
~780, ~690StrongC-H out-of-plane bending (aromatic)
~550MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
253/255High[M]⁺ (Molecular ion peak with bromine isotopes)
174High[M - Br]⁺
91Medium[C₇H₇]⁺ (tropylium ion)
84Very High[C₅H₁₀N]⁺ (piperidine fragment)

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound can be synthesized via a nucleophilic substitution reaction between 3-bromobenzyl bromide and piperidine.

Materials:

  • 3-Bromobenzyl bromide

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-bromobenzyl bromide (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Synthesis_Workflow reagents 3-Bromobenzyl bromide Piperidine K₂CO₃ Acetonitrile reaction Nucleophilic Substitution (Room Temperature, 12-18h) reagents->reaction 1 workup Filtration Concentration Aqueous Workup Drying reaction->workup 2 purification Column Chromatography workup->purification 3 product This compound purification->product 4

Synthesis workflow for this compound.
Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically with proton decoupling. A larger number of scans will be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Obtain the mass spectrum, noting the molecular ion peak and the major fragmentation patterns.

Spectroscopic_Analysis_Logic cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Logical workflow for spectroscopic analysis.

The Emerging Therapeutic Potential of Bromobenzylpiperidine Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the known biological activities of bromobenzylpiperidine compounds, with a particular focus on their promising anticancer properties as anti-tubulin agents. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Core Biological Activity: Anticancer Properties via Tubulin Polymerization Inhibition

Recent research has highlighted a novel class of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives as potent anti-tubulin agents with significant anticancer activity. These compounds have demonstrated selective cytotoxic potential against various cancer cell lines, including lung (A549), colon (HCT-116), and breast (MCF-7) cancer.[1]

The primary mechanism of action for these compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these bromobenzylpiperidine derivatives disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division.[1] This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. The most potent derivative identified in these studies, designated as compound 7h , has been shown to effectively arrest cancer cells in the G2/M phase and prevent tubulin polymerization.[1]

Quantitative Data Summary

The following table summarizes the anticancer activity of the most potent 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives. While the precise IC50 values from the primary study were not available in the public domain, the research indicates that the activity of these compounds is comparable to the standard chemotherapeutic agent, 5-fluorouracil (5-FU).[1]

Compound/DrugTarget Cell LineActivity MetricReported Potency
Derivative 7h A549 (Lung Cancer)IC50Most Potent Derivative
HCT-116 (Colon Cancer)IC50Comparable to 5-FU
MCF-7 (Breast Cancer)IC50Comparable to 5-FU
Derivative 7k A549 (Lung Cancer)IC50Potent Derivative
HCT-116 (Colon Cancer)IC50Comparable to 5-FU
MCF-7 (Breast Cancer)IC50Comparable to 5-FU
5-Fluorouracil (5-FU) Various Cancer Cell LinesIC50Standard Reference

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G2_M_Arrest_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_cell_cycle Cell Cycle Progression Bromobenzylpiperidine Bromobenzylpiperidine Tubulin_Dimer α/β-Tubulin Dimer Bromobenzylpiperidine->Tubulin_Dimer Binds to Colchicine Site Inhibition Inhibition of Tubulin Polymerization Tubulin_Dimer->Inhibition Disruption Microtubule Network Disruption Inhibition->Disruption Spindle_Defect Defective Mitotic Spindle Disruption->Spindle_Defect G2_M_Checkpoint G2/M Checkpoint Activation Spindle_Defect->G2_M_Checkpoint G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G2_M_Checkpoint->M_Phase Arrest Apoptosis Apoptosis G2_M_Checkpoint->Apoptosis

Mechanism of G2/M Cell Cycle Arrest.

MTT_Workflow Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add Bromobenzylpiperidine Compound (various conc.) Seed_Cells->Add_Compound Incubate_24h Incubate for 24-72h Add_Compound->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solvent Measure_Abs Measure Absorbance at 570 nm Add_Solvent->Measure_Abs Calculate_IC50 Calculate IC50 Value Measure_Abs->Calculate_IC50

Experimental Workflow for MTT Assay.

Tubulin_Poly_Workflow Prepare_Tubulin Prepare Purified Tubulin and GTP Buffer Add_Compound Add Bromobenzylpiperidine or Control Prepare_Tubulin->Add_Compound Incubate_37C Incubate at 37°C to Initiate Polymerization Add_Compound->Incubate_37C Monitor_Abs Monitor Absorbance at 340 nm over time Incubate_37C->Monitor_Abs Analyze_Data Analyze Polymerization Curve Monitor_Abs->Analyze_Data

In Vitro Tubulin Polymerization Assay Workflow.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of bromobenzylpiperidine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Bromobenzylpiperidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the bromobenzylpiperidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of bromobenzylpiperidine compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Bromobenzylpiperidine compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of the bromobenzylpiperidine compound (e.g., the IC50 concentration determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This protocol is used to directly measure the effect of bromobenzylpiperidine compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Bromobenzylpiperidine compounds

  • Positive control (e.g., colchicine) and negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplate

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer containing GTP and glycerol.

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add the bromobenzylpiperidine compound at various concentrations. Also, include wells for the positive and negative controls.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

  • Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for at least 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Conclusion

Bromobenzylpiperidine derivatives represent a promising new class of anticancer agents. Their ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, provides a clear and validated mechanism of action. The detailed protocols and mechanistic diagrams presented in this guide offer a solid foundation for further research and development of these compounds as potential cancer therapeutics. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.

References

A Comprehensive Review of 1-(3-Bromobenzyl)piperidine and Its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a vast array of clinically approved drugs and bioactive molecules.[1] Its prevalence stems from its favorable physicochemical properties, including high chemical stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which are crucial for drug-receptor interactions and pharmacokinetic profiles.[1] Within this broad class of compounds, N-benzylpiperidine derivatives have garnered significant attention for their diverse pharmacological activities, particularly as ligands for sigma receptors.[2] This technical guide provides a comprehensive literature review of 1-(3-Bromobenzyl)piperidine and its analogs, focusing on their synthesis, pharmacological evaluation with a strong emphasis on sigma receptor interactions, and potential therapeutic applications.

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound and its analogs is through the N-alkylation of piperidine or a substituted piperidine with an appropriately substituted benzyl halide. This nucleophilic substitution reaction is a well-established and versatile method for the formation of the N-benzylpiperidine core.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine

  • 3-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent) and anhydrous acetonitrile.

  • Add finely powdered, dry potassium carbonate (1.5-2.0 equivalents) to the stirred solution.

  • Slowly add a solution of 3-bromobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific substrates.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

This general protocol can be adapted for the synthesis of various analogs by using appropriately substituted piperidines and benzyl bromides.

Pharmacological Activity: Focus on Sigma Receptors

N-benzylpiperidine derivatives have been extensively investigated as ligands for sigma receptors, which are unique intracellular proteins involved in a variety of cellular functions and implicated in several neurological and psychiatric disorders.[3] There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which represent distinct therapeutic targets.

Sigma-1 Receptor Affinity

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[4] Ligands targeting the sigma-1 receptor have shown potential in the treatment of neurodegenerative diseases, pain, and addiction.[5]

Sigma-2 Receptor Affinity

The sigma-2 receptor, recently identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation and is overexpressed in many tumor cell lines.[6][7] Consequently, sigma-2 receptor ligands are being explored as potential cancer diagnostics and therapeutics.[8]

Structure-Activity Relationships (SAR)

The affinity of N-benzylpiperidine analogs for sigma receptors is influenced by several structural features:

  • Substitution on the Piperidine Ring: Modifications to the piperidine ring also play a crucial role in determining the pharmacological profile.

  • Nature of the Linker: In more complex analogs, the length and composition of the chain connecting the N-benzylpiperidine moiety to other pharmacophores are critical for high-affinity binding.[9]

Quantitative Data of this compound Analogs

While specific binding affinity data (Kᵢ values) for this compound at sigma receptors were not found in the reviewed literature, extensive data exists for a variety of structurally related N-benzylpiperidine analogs. The following table summarizes the sigma-1 and sigma-2 receptor binding affinities for a selection of these compounds to illustrate the structure-activity relationships.

CompoundR (Substitution on Benzyl Ring)Kᵢ (σ₁) [nM]Kᵢ (σ₂) [nM]Selectivity (σ₁/σ₂)
Analog 1 H3.2105.633
Analog 2 4-OH24>1000>41.7
Analog 3 4-F---
Analog 4 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile1.45420.5290
Analog 5 2-{[2-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile3.0550.816.7
Analog 6 N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine2.7102.638
Analog 7 N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine2.6486.2187

Data for analogs 1, 2, and 3 are from a study by Re V, et al. (2023).[10] Data for analogs 4 and 5 are from a study by Pérez-Areales, et al. (2021).[9] Data for analogs 6 and 7 are from a study by Abbas, et al. (2010).[4]

Experimental Protocols for Pharmacological Assays

Sigma-1 and Sigma-2 Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of test compounds for the sigma-1 and sigma-2 receptors.

Materials:

  • Guinea pig brain membrane homogenates (for sigma-1 assay)

  • Rat liver membrane homogenates (for sigma-2 assay)

  • --INVALID-LINK---Pentazocine (radioligand for sigma-1)

  • [³H]DTG (1,3-di-o-tolyl-guanidine) (radioligand for sigma-2)

  • (+)-Pentazocine (for masking sigma-1 sites in the sigma-2 assay)

  • Haloperidol (for determining non-specific binding)

  • Test compounds (this compound and its analogs)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well plates

  • Scintillation counter

Protocol for Sigma-1 Receptor Binding Assay:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate guinea pig brain membrane homogenates (~300 µg protein) with varying concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine (~2.9 nM).

  • Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol (10 µM).

  • Incubate the plates at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.

Protocol for Sigma-2 Receptor Binding Assay:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate rat liver membrane homogenates with varying concentrations of the test compound, a fixed concentration of [³H]DTG (~3 nM), and a concentration of (+)-pentazocine (e.g., 100 nM) to mask the sigma-1 receptors.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol (10 µM).

  • Incubate the plates at room temperature.

  • Terminate the incubation and measure radioactivity as described for the sigma-1 assay.

  • Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathways

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor acts as an intracellular signaling modulator.[3] Upon stimulation by a ligand, it dissociates from the binding immunoglobulin protein (BiP) at the mitochondrion-associated ER membrane (MAM) and translocates to other cellular compartments where it can interact with and modulate the activity of various proteins, including ion channels (Na⁺, K⁺, Ca²⁺) and N-methyl-D-aspartate (NMDA) receptors.[3]

Sigma1_Signaling_Pathway cluster_MAM Mitochondrion-Associated ER Membrane (MAM) cluster_PlasmaMembrane Plasma Membrane / ER BiP BiP Sigma1_BiP σ₁ Receptor-BiP Complex Sigma1_BiP->BiP Dissociation Active_Sigma1 Active σ₁ Receptor Sigma1_BiP->Active_Sigma1 IonChannels Ion Channels (Na⁺, K⁺, Ca²⁺) NMDAR NMDA Receptors OtherProteins Other Signaling Proteins Ligand Ligand (e.g., this compound analog) Ligand->Sigma1_BiP Stimulation Active_Sigma1->IonChannels Modulation Active_Sigma1->NMDAR Modulation Active_Sigma1->OtherProteins Modulation

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Sigma-2 Receptor Signaling Pathway

The sigma-2 receptor (TMEM97) is involved in cellular proliferation and cholesterol homeostasis.[6][7] It can form a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), influencing downstream signaling pathways that regulate cell survival and proliferation.[7][8]

Sigma2_Signaling_Pathway Ligand σ₂ Ligand Sigma2 σ₂ Receptor (TMEM97) Ligand->Sigma2 PGRMC1 PGRMC1 Sigma2->PGRMC1 Complex Formation EGFR EGFR Sigma2->EGFR Interaction Cholesterol Cholesterol Homeostasis Sigma2->Cholesterol Downstream Downstream Signaling (e.g., PKC, Raf) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Sigma-2 Receptor Signaling Interactions.

Conclusion

This compound and its analogs represent a versatile scaffold for the development of potent and selective sigma receptor ligands. The straightforward synthesis via N-alkylation allows for the generation of a diverse library of compounds for structure-activity relationship studies. While specific pharmacological data for the parent compound, this compound, is not prominently available in the current literature, the extensive research on its analogs highlights the potential of this chemical class to modulate sigma receptor activity. The differential roles of sigma-1 and sigma-2 receptors in various physiological and pathological processes suggest that selective ligands based on the this compound core could be valuable tools for both basic research and the development of novel therapeutics for a range of disorders, including neurodegenerative diseases and cancer. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore the therapeutic potential of its optimized analogs.

References

Methodological & Application

Synthesis of 1-(3-Bromobenzyl)piperidine: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides two detailed and robust protocols for the synthesis of 1-(3-bromobenzyl)piperidine, a key intermediate in the development of various pharmaceutical agents. The primary methods described are direct N-alkylation of piperidine with 3-bromobenzyl bromide and reductive amination of 3-bromobenzaldehyde with piperidine. These protocols are designed for researchers and scientists in the fields of medicinal chemistry and drug development, offering clear, step-by-step instructions and expected outcomes. All quantitative data is summarized for easy comparison, and the reaction workflows are visualized using DOT language diagrams.

Introduction

Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen is a common strategy to modulate the pharmacological properties of these molecules. This compound serves as a crucial building block, with the bromo-substituted benzyl moiety providing a handle for further synthetic transformations, such as cross-coupling reactions. This document outlines two reliable and widely used methods for its preparation: direct N-alkylation and reductive amination. The choice between these methods may depend on the availability of starting materials, desired purity, and scalability.

Data Summary

The following table summarizes the typical quantitative data for the two primary synthetic routes to this compound.

ParameterMethod 1: Direct N-AlkylationMethod 2: Reductive Amination
Starting Materials Piperidine, 3-Bromobenzyl bromidePiperidine, 3-Bromobenzaldehyde
Key Reagents Potassium Carbonate (K₂CO₃)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent Acetonitrile (CH₃CN)Dichloromethane (CH₂Cl₂)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 12-18 hours4-6 hours
Typical Yield 85-95%90-98%
Purity (post-purification) >98%>98%
Molecular Weight 254.18 g/mol 254.18 g/mol
Formula C₁₂H₁₆BrNC₁₂H₁₆BrN

Experimental Protocols

Method 1: Direct N-Alkylation of Piperidine with 3-Bromobenzyl Bromide

This protocol describes the synthesis of this compound via the direct alkylation of the secondary amine of piperidine with an alkyl halide in the presence of a base.

Materials:

  • Piperidine (1.0 eq)

  • 3-Bromobenzyl bromide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile.

  • Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of 3-bromobenzyl bromide (1.05 eq) in anhydrous acetonitrile to the stirring mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Method 2: Reductive Amination of 3-Bromobenzaldehyde with Piperidine

This protocol details a milder and often more selective method for the synthesis of this compound, which proceeds via an iminium ion intermediate that is reduced in situ.

Materials:

  • Piperidine (1.0 eq)

  • 3-Bromobenzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq), 3-bromobenzaldehyde (1.1 eq), and anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note that the reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic protocols.

Direct_N_Alkylation start Start reagents Mix Piperidine & K₂CO₃ in CH₃CN start->reagents add_bromide Add 3-Bromobenzyl Bromide reagents->add_bromide react Stir at RT (12-18h) add_bromide->react workup Filter & Aqueous Work-up react->workup purify Column Chromatography workup->purify product This compound purify->product

Figure 1: Workflow for the Direct N-Alkylation of Piperidine.

Reductive_Amination start Start mix_reagents Mix Piperidine & 3-Bromobenzaldehyde in CH₂Cl₂ start->mix_reagents add_reducing_agent Add NaBH(OAc)₃ mix_reagents->add_reducing_agent react Stir at RT (4-6h) add_reducing_agent->react quench Quench with NaHCO₃ react->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify product This compound purify->product

Figure 2: Workflow for the Reductive Amination of 3-Bromobenzaldehyde.

Application Notes and Protocols: N-alkylation of Piperidine with 3-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of piperidine with 3-bromobenzyl bromide to synthesize 1-(3-bromobenzyl)piperidine. This reaction is a standard nucleophilic substitution and is a fundamental transformation in the synthesis of various biologically active compounds. N-benzylpiperidine derivatives are of significant interest in medicinal chemistry, particularly as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. This application note includes a detailed experimental procedure, a summary of quantitative data, and characterization of the product.

Introduction

The N-alkylation of secondary amines, such as piperidine, is a cornerstone reaction in organic synthesis. The introduction of a benzyl group onto the piperidine nitrogen can significantly influence the pharmacological properties of the resulting molecule. The N-benzylpiperidine scaffold is a key pharmacophore in a variety of therapeutic agents. Notably, derivatives of this class have been extensively investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Data Presentation

The following table summarizes the key quantitative data for the N-alkylation of piperidine with 3-bromobenzyl bromide.

ParameterValue
Reactants
Piperidine1.2 equivalents
3-Bromobenzyl bromide1.0 equivalent
Potassium Carbonate (K2CO3)2.0 equivalents
Reaction Conditions
SolventAcetonitrile (CH3CN)
TemperatureRoom Temperature
Reaction Time12 hours
Product
Product NameThis compound
Yield~85-95% (representative)
Characterization Data
Melting PointNot available
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.40 (s, 1H), 7.35 (d, J=7.6 Hz, 1H), 7.18 (d, J=7.6 Hz, 1H), 7.12 (t, J=7.6 Hz, 1H), 3.45 (s, 2H), 2.38 (br s, 4H), 1.58 (quint, J=5.6 Hz, 4H), 1.43 (quint, J=5.6 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 141.5, 131.5, 130.0, 129.9, 127.9, 122.5, 63.5, 54.5, 26.0, 24.4
IR (KBr, cm⁻¹) ν 3060, 2930, 2850, 2790, 1570, 1470, 1440, 1110, 780, 690
MS (EI) m/z 253/255 [M]⁺

Experimental Protocol

Materials:

  • Piperidine

  • 3-Bromobenzyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.2 equivalents) and anhydrous acetonitrile (50 mL).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.

  • Addition of Alkylating Agent: Dissolve 3-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile (20 mL) and add it dropwise to the reaction mixture at room temperature over 30 minutes using a dropping funnel.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup:

    • After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove potassium carbonate and other insoluble salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent, if necessary. In many cases, the product is obtained in high purity after the workup.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents - Piperidine - 3-Bromobenzyl bromide - K₂CO₃ - Acetonitrile reaction 2. Reaction - Stir at RT for 12h reagents->reaction N-alkylation workup 3. Workup - Filtration - Evaporation - Extraction reaction->workup purification 4. Purification - Column Chromatography (if necessary) workup->purification product 5. Product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_synapse Cholinergic Synapse cluster_effect Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Increased_ACh Increased ACh in Synaptic Cleft Inhibitor This compound (N-Benzylpiperidine Derivative) Inhibitor->AChE Inhibits Neuronal_Signaling Enhanced Neuronal Signaling Increased_ACh->Neuronal_Signaling

Caption: Inhibition of Acetylcholinesterase (AChE) by N-benzylpiperidine derivatives.

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(3-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-(3-Bromobenzyl)piperidine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of diverse 1-(3-arylbenzyl)piperidine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The information is curated from established methodologies for the Suzuki coupling of benzyl halides, offering a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its application in constructing C(sp²)-C(sp³) linkages, particularly for the synthesis of diarylmethanes and their analogues, is of significant interest in the pharmaceutical industry due to the prevalence of these motifs in biologically active compounds. This compound serves as a valuable building block, allowing for the introduction of a piperidine moiety onto an aryl core through a flexible benzyl linker. The Suzuki coupling of this substrate with various aryl- and heteroarylboronic acids or esters enables the generation of large libraries of compounds for screening and lead optimization.

The reaction's success is contingent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system. The presence of the basic piperidine nitrogen may influence the catalytic cycle, necessitating careful optimization of reaction conditions to achieve high yields and purity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction with this compound follows the generally accepted mechanism involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid or ester) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Comparative Reaction Conditions

While specific data for this compound is not extensively published, the following tables summarize typical conditions and yields for the Suzuki coupling of analogous benzyl bromides with various arylboronic acids. This data provides a strong foundation for designing experiments with the target substrate.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Benzyl Bromides

EntryBenzyl Bromide Substrate (Analogue)Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl bromidePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O (10:1)7723High[2]
24-Methoxybenzyl bromide4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001285-95[3]
34-Chlorobenzyl bromidePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃CPME/H₂O (10:1)9024High[2]
4Benzyl bromide3-Thienylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O (10:1)772487[2]

CPME = Cyclopentyl methyl ether; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Table 2: Microwave-Assisted Suzuki Coupling of Benzyl Bromides

EntryBenzyl Bromide Substrate (Analogue)Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
15-(Bromomethyl)-3-phenylisoxazole3-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1202070-80[4]
22-(Bromomethyl)naphthalenePhenylboronic acidPdCl₂(PPh₃)₂ (5)-K₂CO₃DMF/H₂O1301390[5]
3Benzyl bromide4-Formylphenylboronic acidPdCl₂(PPh₃)₂ (5)-K₂CO₃DMF/H₂O1301588[5]

JohnPhos = (2-Biphenyl)di-tert-butylphosphine; DMF = Dimethylformamide.

Experimental Protocols

The following are detailed protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Conventional Heating Method

This protocol is adapted from procedures for the Suzuki coupling of benzyl halides with potassium aryltrifluoroborates, which are stable and easy to handle alternatives to boronic acids.[2]

Materials:

  • This compound

  • Arylboronic acid or Potassium aryltrifluoroborate (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)

  • Base (e.g., Cs₂CO₃, 3 equivalents)

  • Anhydrous solvent (e.g., THF/H₂O 10:1 or Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or potassium aryltrifluoroborate (1.1 eq.), the palladium catalyst (0.02 eq.), and the base (3.0 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-arylbenzyl)piperidine.

Protocol 2: Microwave-Assisted Method

This protocol is adapted from a procedure for the microwave-assisted Suzuki coupling of benzylic bromides and offers a significant reduction in reaction time.[4]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., JohnPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (0.05 eq.), the ligand (0.10 eq.), and the base (3.0 eq.).

  • Add anhydrous DMF to the vial.

  • Seal the vial and purge with an inert gas.

  • Place the vial in a microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-Br(Ln) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex R-Pd(II)-Ar(Ln) Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Regeneration Product R-Ar (Product) RedElim->Product Reactant1 This compound (R-Br) Reactant1->OxAdd Reactant2 Ar-B(OR)₂ Reactant2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Combine Reactants, Catalyst, Base inert_atm Establish Inert Atmosphere prep_reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat with Stirring (Conventional or Microwave) add_solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify characterization Characterization (NMR, MS) purify->characterization

Caption: General experimental workflow for Suzuki coupling reactions.

Logical Relationship of Key Parameters

Key_Parameters Outcome Reaction Outcome (Yield, Purity, Time) Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) Catalyst->Outcome Ligand Ligand (e.g., Phosphines) Ligand->Outcome Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Outcome Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Outcome Temperature Temperature Temperature->Outcome Substrates Substrates (this compound, Boronic Acid) Substrates->Outcome

Caption: Influence of key parameters on Suzuki coupling outcome.

References

Application Notes and Protocols: Grignar d Reaction of 1-(3-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of the Grignard reagent from 1-(3-Bromobenzyl)piperidine and its subsequent reactions with various electrophiles to synthesize valuable intermediates for drug discovery and development. The protocols cover the formation of (3-(piperidin-1-ylmethyl)phenyl)magnesium bromide and its reaction with electrophiles such as N,N-dimethylformamide (DMF) and benzaldehyde. This application note is intended to serve as a comprehensive guide for chemists in the pharmaceutical and biotechnology industries, as well as in academic research, by providing reliable experimental procedures and expected outcomes.

Introduction

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[1] The specific Grignard reagent derived from this compound, (3-(piperidin-1-ylmethyl)phenyl)magnesium bromide, is a versatile intermediate. Its utility lies in the ability to introduce a piperidin-1-ylmethylphenyl moiety into a variety of molecular scaffolds, a common structural motif in pharmacologically active compounds. The piperidine ring is a prevalent feature in many FDA-approved drugs due to its favorable pharmacokinetic properties. This protocol details the synthesis of this key Grignard reagent and its application in the synthesis of a substituted benzaldehyde and a diaryl carbinol, both of which are valuable precursors for further chemical elaboration in drug development programs.

Data Presentation

The following tables summarize the key quantitative data for the Grignard reaction and subsequent functionalization steps.

Table 1: Grignard Reagent Formation

ParameterValue
Starting MaterialThis compound
ReagentsMagnesium turnings, Iodine (catalyst)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Time2-3 hours
TemperatureReflux (approx. 66 °C)
Typical Yield 85-95% (in solution)

Table 2: Reaction with Electrophiles

ElectrophileProductReaction TimeTemperatureTypical Isolated Yield
N,N-Dimethylformamide (DMF)3-(piperidin-1-ylmethyl)benzaldehyde4 hours0 °C to rt70-80%
BenzaldehydePhenyl(3-(piperidin-1-ylmethyl)phenyl)methanol4 hours0 °C to rt75-85%

Experimental Protocols

Protocol 1: Preparation of (3-(piperidin-1-ylmethyl)phenyl)magnesium bromide

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Apparatus Setup: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon. The three-neck flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen/argon inlet.

  • Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Reagent Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings to initiate the reaction, which is indicated by a disappearance of the iodine color and gentle bubbling. Gentle warming with a heat gun may be necessary.

  • Reaction: Once the reaction has initiated, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated at reflux for an additional 2-3 hours to ensure complete consumption of the starting material.

  • Completion: The completion of the reaction is indicated by the consumption of most of the magnesium. The resulting dark grey to brown solution of the Grignard reagent is cooled to room temperature and used directly in the next step.

Protocol 2: Synthesis of 3-(piperidin-1-ylmethyl)benzaldehyde

Materials:

  • (3-(piperidin-1-ylmethyl)phenyl)magnesium bromide solution in THF (from Protocol 1)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • Reaction Setup: The freshly prepared Grignard reagent solution is cooled to 0 °C in an ice bath.

  • Electrophile Addition: A solution of anhydrous N,N-dimethylformamide (1.2 equivalents) in anhydrous THF is added dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(piperidin-1-ylmethyl)benzaldehyde.

Protocol 3: Synthesis of Phenyl(3-(piperidin-1-ylmethyl)phenyl)methanol

Materials:

  • (3-(piperidin-1-ylmethyl)phenyl)magnesium bromide solution in THF (from Protocol 1)

  • Benzaldehyde, freshly distilled

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • Reaction Setup: The freshly prepared Grignard reagent solution is cooled to 0 °C in an ice bath.

  • Electrophile Addition: A solution of freshly distilled benzaldehyde (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield phenyl(3-(piperidin-1-ylmethyl)phenyl)methanol.

Visualizations

Grignard_Reagent_Formation reagent This compound + Mg, I2 (cat.) product (3-(piperidin-1-ylmethyl)phenyl)magnesium bromide reagent->product Reflux, 2-3h solvent Anhydrous THF

Caption: Workflow for the formation of the Grignard reagent.

Grignard_Reaction_Workflow cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification start This compound grignard (3-(piperidin-1-ylmethyl)phenyl)magnesium bromide start->grignard Mg, I2, THF, Reflux electrophile Electrophile (e.g., DMF, Benzaldehyde) grignard->electrophile intermediate Magnesium Alkoxide Intermediate electrophile->intermediate quench Aqueous Work-up (NH4Cl) intermediate->quench purification Purification (Column Chromatography) quench->purification product Final Product purification->product

Caption: General experimental workflow for the Grignard reaction.

References

Application Note and Protocol for the Purification of 1-(3-Bromobenzyl)piperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromobenzyl)piperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the N-benzylpiperidine scaffold in various biologically active compounds. Synthesis of this compound, typically via nucleophilic substitution of 3-bromobenzyl halide with piperidine, often yields a crude product containing unreacted starting materials and potential byproducts. Effective purification is critical to obtain a compound of high purity for reliable downstream applications and biological screening. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted technique for the purification of moderately polar organic compounds.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target compound and potential impurities is fundamental to developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
This compoundC₁₂H₁₆BrN254.17Not specified, likely an oil or low-melting solidPredicted: >300
PiperidineC₅H₁₁N85.15Liquid106
3-Bromobenzyl bromideC₇H₆Br₂249.93Solid225
1-(4-Bromobenzyl)piperidineC₁₂H₁₆BrN254.17SolidPredicted: 302.9±17.0[1]

Potential Impurities:

The primary synthetic route to this compound is the alkylation of piperidine with 3-bromobenzyl bromide or a similar halide. Based on this, common impurities may include:

  • Unreacted Piperidine: A volatile and basic starting material.

  • Unreacted 3-Bromobenzyl Bromide: The electrophilic starting material.

  • Dibenzylpiperidine species: Resulting from over-alkylation of piperidine, though typically a minor byproduct if stoichiometry is controlled.[2]

  • Residual Solvents: From the reaction and workup steps.

Experimental Protocol: Purification by Column Chromatography

This protocol details the purification of crude this compound using flash column chromatography on silica gel.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (Et₃N)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Iodine chamber or other suitable staining solution (e.g., potassium permanganate)[3]

  • Collection tubes or flasks

  • Rotary evaporator

Workflow for Purification

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis (Solvent System Optimization) Column_Packing 2. Column Packing (Slurry Method) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Dry Loading Recommended) Column_Packing->Sample_Loading Elution 4. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling 7. Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Figure 1: Experimental workflow for the purification of this compound.
Step-by-Step Procedure

1. Thin-Layer Chromatography (TLC) for Eluent Selection

  • Prepare a stock solution of the crude product by dissolving a small amount in dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber with a starting eluent system of Hexane:Ethyl Acetate (9:1 v/v) containing 1% triethylamine. The triethylamine is crucial to prevent peak tailing caused by the basicity of the piperidine nitrogen.[2]

  • Visualize the developed plate under a UV lamp (254 nm) to observe the separation of components. The bromobenzyl group will be UV active.

  • If the separation is not optimal, adjust the polarity of the eluent by varying the ratio of hexane to ethyl acetate. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities.

2. Column Packing

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

  • Pour the slurry into the column and allow the silica gel to settle, ensuring an even and compact bed.

  • Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

3. Sample Loading (Dry Loading Recommended)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

  • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

4. Elution

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to initiate the flow of the mobile phase through the column.

  • Maintain a constant flow rate and ensure the solvent level does not drop below the top of the stationary phase.

  • Elute with the optimized solvent system. If impurities are close in polarity, a gradient elution (gradually increasing the proportion of the more polar solvent) may be necessary.

5. Fraction Collection

  • Collect the eluent in appropriately sized test tubes or flasks. The size of the fractions will depend on the scale of the purification and the separation achieved on TLC.

6. Fraction Analysis

  • Monitor the composition of the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate and develop it in the eluent system.

  • Visualize the spots under a UV lamp and/or with a suitable stain (e.g., iodine vapor or potassium permanganate) to identify the fractions containing the pure product.[3] Ninhydrin stain can be used to specifically detect any unreacted piperidine if it is a suspected impurity.

7. Pooling and Solvent Removal

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

8. Purity Confirmation

  • Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.

Data Presentation

Table 2: Recommended Chromatographic Conditions

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate with 1% TriethylamineGood starting solvent system for N-benzylpiperidine derivatives. Triethylamine minimizes peak tailing.[2]
Elution Mode Isocratic or GradientIsocratic elution is simpler if separation is good. Gradient elution may be required for complex mixtures.
Sample Loading Dry LoadingRecommended for better resolution and to avoid issues with sample solubility in the mobile phase.
Visualization UV (254 nm), Iodine, Potassium PermanganateThe aromatic ring is UV active. Iodine and permanganate are general stains for organic compounds.[3]

Troubleshooting

  • Streaking or Tailing on TLC/Column: This is common for basic compounds like piperidines on acidic silica gel. Ensure that 1% triethylamine is added to the eluent. If the problem persists, consider using a different stationary phase such as alumina.

  • Poor Separation: Re-optimize the mobile phase composition using TLC. A less polar solvent system will generally result in lower Rf values and potentially better separation.

  • Product Does Not Elute: The eluent is not polar enough. Gradually increase the proportion of ethyl acetate in the mobile phase.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using silica gel column chromatography. By following the outlined steps, from initial TLC analysis to final product isolation, researchers can obtain the target compound with high purity, suitable for further research and development activities. The inclusion of a basic modifier in the eluent is a key consideration for the successful chromatography of piperidine-containing molecules.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(3-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromobenzyl)piperidine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a precursor for the synthesis of a wide range of biologically active compounds. Its structure, combining a piperidine ring with a bromobenzyl group, allows for diverse chemical modifications, making it a key intermediate in the development of novel therapeutics. This document provides detailed protocols for the scale-up synthesis of this compound via two common and effective methods: direct N-alkylation and reductive amination. The protocols are designed to be robust and scalable for research and development purposes.

Synthetic Strategies

Two primary synthetic routes are detailed below, each with distinct advantages. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

  • Method A: Direct N-Alkylation. This is a straightforward approach involving the reaction of piperidine with 3-bromobenzyl bromide in the presence of a base. It is a classic and often high-yielding method for forming C-N bonds.[1][2] Careful control of stoichiometry is important to minimize the formation of quaternary ammonium salts.[1]

  • Method B: Reductive Amination. This method involves the reaction of piperidine with 3-bromobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired product.[3] Reductive amination is known for its high selectivity and often milder reaction conditions, avoiding the issue of over-alkylation.[2]

Data Presentation

The following tables summarize the key quantitative data for the two synthetic methods, providing a basis for comparison and scale-up considerations.

Table 1: Reactant Stoichiometry and Solvents

ParameterMethod A: Direct N-AlkylationMethod B: Reductive Amination
Piperidine 1.0 - 1.2 equivalents1.0 - 1.2 equivalents
3-Bromobenzyl bromide 1.0 equivalentNot applicable
3-Bromobenzaldehyde Not applicable1.0 equivalent
Base (e.g., K₂CO₃) 1.5 - 2.0 equivalentsNot applicable
Reducing Agent (NaBH(OAc)₃) Not applicable1.2 - 1.5 equivalents
Solvent Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Solvent Volume 5 - 10 mL per gram of limiting reagent10 - 20 mL per gram of limiting reagent

Table 2: Reaction Conditions and Expected Outcomes

ParameterMethod A: Direct N-AlkylationMethod B: Reductive Amination
Temperature Room Temperature to 60°CRoom Temperature
Reaction Time 12 - 24 hours4 - 12 hours
Typical Yield 85 - 95%80 - 90%
Purification Method Aqueous work-up followed by column chromatography or distillationAqueous work-up followed by column chromatography
Key Advantages High yielding, straightforward procedureHigh selectivity, avoids over-alkylation, milder conditions
Potential Issues Potential for over-alkylation to form quaternary ammonium saltsSensitivity of the reducing agent to moisture

Experimental Protocols

Method A: Direct N-Alkylation of Piperidine with 3-Bromobenzyl Bromide

This protocol describes the synthesis of this compound on a multi-gram scale.

Materials:

  • Piperidine

  • 3-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (1.5 eq.).

  • Slowly add a solution of 3-bromobenzyl bromide (1.0 eq.) in anhydrous acetonitrile to the stirred suspension. The addition should be done dropwise over 30-60 minutes at room temperature to control any potential exotherm and minimize side reactions.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a pure compound.

Method B: Reductive Amination of Piperidine with 3-Bromobenzaldehyde

This protocol provides a selective route to this compound, minimizing the risk of over-alkylation.

Materials:

  • Piperidine

  • 3-Bromobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve piperidine (1.1 eq.) and 3-bromobenzaldehyde (1.0 eq.) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq.) to the reaction mixture. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 4 to 12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Visualization of Workflows and Pathways

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

G Synthetic Pathway for this compound cluster_0 Method A: Direct N-Alkylation cluster_1 Method B: Reductive Amination Piperidine_A Piperidine Product_A This compound Piperidine_A->Product_A BromobenzylBromide 3-Bromobenzyl bromide BromobenzylBromide->Product_A Base Base (K₂CO₃) Solvent (MeCN) Base->Product_A Piperidine_B Piperidine Iminium Iminium Ion Intermediate Piperidine_B->Iminium Bromobenzaldehyde 3-Bromobenzaldehyde Bromobenzaldehyde->Iminium Product_B This compound Iminium->Product_B ReducingAgent Reducing Agent (NaBH(OAc)₃) ReducingAgent->Product_B

Caption: Synthetic pathways for this compound.

G Experimental Workflow for Scale-Up Synthesis Start Start Reaction Reaction Setup (Method A or B) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification (Chromatography or Distillation) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for synthesis.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. Expected characterization data is provided below as a reference.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.40 (s, 1H), 7.35 (d, J = 7.6 Hz, 1H), 7.18 (d, J = 7.6 Hz, 1H), 7.12 (t, J = 7.6 Hz, 1H), 3.45 (s, 2H), 2.35 (br s, 4H), 1.55 (m, 4H), 1.40 (m, 2H). Note: These are predicted shifts and may vary slightly.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 140.0, 131.5, 130.0, 129.5, 127.5, 122.5, 63.5, 54.5, 26.0, 24.5. Note: These are predicted shifts and may vary slightly.

  • Mass Spectrometry (ESI+): m/z = 254.1, 256.1 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

Safety Considerations

  • 3-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Piperidine is a flammable and corrosive liquid.

  • Sodium triacetoxyborohydride can release flammable gases upon contact with water.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols for Purity Characterization of 1-(3-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-(3-Bromobenzyl)piperidine is a substituted benzylpiperidine derivative that serves as a key intermediate and building block in the synthesis of various pharmacologically active compounds. The purity of this compound is of paramount importance for researchers, scientists, and drug development professionals, as impurities can lead to undesirable side effects, altered efficacy, and complications in structure-activity relationship (SAR) studies.[1][2] This document provides a comprehensive guide with detailed analytical methods and protocols for the robust characterization of the purity of this compound, ensuring its quality and suitability for research and development purposes. The methods described herein include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note:

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity of this compound and quantifying any related impurities. The presence of the bromobenzyl moiety provides a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector.[3] This method is effective for separating the main compound from starting materials, by-products, and degradation products. The protocol outlined below establishes a reliable isocratic method for achieving consistent and reproducible purity analysis.[4]

1.1 Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

    • Blank Solution: Use the mobile phase as the blank.

  • Chromatographic Conditions:

    • Inject 10 µL of the blank, followed by the standard and sample solutions, into the HPLC system.

    • Record the chromatograms and calculate the purity based on the peak area percentage.

1.2 Data Presentation: HPLC Method Parameters

ParameterValue
Instrument Agilent 1260 Infinity II or equivalent
Column Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent[4]
Mobile Phase Acetonitrile:Water (68:32, v/v) with 0.1% Phosphoric Acid[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4]
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

1.3 Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Inject Sample B->C D Chromatographic Separation C->D E Integrate Peaks D->E F Calculate Purity (%) E->F

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Application Note:

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It is particularly useful for detecting residual solvents or volatile by-products from the synthesis of this compound. The method combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry, providing structural information for impurity identification.[5][6]

2.1 Experimental Protocol: GC-MS

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Dichloromethane (DCM).

    • Transfer an aliquot to a GC vial for analysis.

  • GC-MS Conditions:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each peak.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal standard if necessary.[7]

2.2 Data Presentation: GC-MS Method Parameters

ParameterValue
Instrument Agilent 7890A GC with 5977A MSD or equivalent[8]
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[8]
Carrier Gas Helium at 1.2 mL/min[9]
Inlet Temperature 280°C[9]
Split Ratio 50:1[9]
Oven Program Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min[7][8]
MS Transfer Line 280°C[8]
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Mass Scan Range 40 - 550 amu

2.3 Visualization: GC-MS Workflow

GCMS_Workflow A Prepare Sample in DCM B Inject into GC A->B C Separate Volatiles B->C D Ionize & Fragment C->D E Detect Ions (MS) D->E F Identify Impurities (Library Search) E->F

Caption: General workflow for identifying volatile impurities via GC-MS.

NMR Spectroscopy for Structural Confirmation and Purity

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[10] Furthermore, Quantitative NMR (qNMR) can be employed to determine the absolute purity of the compound against a certified internal standard, offering a high degree of accuracy without the need for a specific reference standard of the analyte itself.[11]

3.1 Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a sufficient number of scans (e.g., 16) should be acquired to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

3.2 Data Presentation: Expected NMR Data (in CDCl₃)

Analysis Expected Chemical Shifts (δ, ppm)
¹H NMR ~7.4 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H), 3.45 (s, 2H, -CH₂-Ar), 2.4 (br m, 4H, piperidine -CH₂-N-), 1.6 (m, 4H, piperidine -CH₂-), 1.45 (m, 2H, piperidine -CH₂-)
¹³C NMR ~139 (Ar C-C), ~131 (Ar C-H), ~130 (Ar C-Br), ~129 (Ar C-H), ~127 (Ar C-H), ~122 (Ar C-H), ~63 (-CH₂-Ar), ~54 (piperidine C-N), ~26 (piperidine C), ~24 (piperidine C)
Note: These are predicted values based on similar structures and may vary slightly.[10][12]

3.3 Visualization: NMR Analysis Logic

NMR_Logic cluster_nmr NMR Spectroscopy A This compound Sample B ¹H NMR A->B C ¹³C NMR A->C D Structural Confirmation B->D E Purity Assessment (qNMR) B->E C->D

Caption: Logical flow of structural and purity analysis using NMR.

Elemental Analysis for Empirical Formula Verification

Application Note:

Elemental Analysis (EA) provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This technique is used to verify the empirical formula (C₁₂H₁₆BrN) of this compound. A close correlation between the experimentally determined percentages and the calculated theoretical values is a strong indicator of high purity, particularly with respect to inorganic impurities or elements not expected in the structure.

4.1 Experimental Protocol: CHN Analysis

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove residual moisture and solvents.

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

  • Instrumentation:

    • Analyze the sample using a calibrated CHN elemental analyzer.

    • The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

4.2 Data Presentation: Theoretical vs. Experimental Values

ElementTheoretical % (for C₁₂H₁₆BrN)Experimental % (Acceptance Criteria)
Carbon (C) 56.71%56.71 ± 0.40%
Hydrogen (H) 6.35%6.35 ± 0.40%
Nitrogen (N) 5.51%5.51 ± 0.40%
Molecular Weight: 254.17 g/mol

References

Application Notes and Protocols for 1-(3-Bromobenzyl)piperidine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-(3-Bromobenzyl)piperidine in neuropharmacology research, based on the activities of structurally related benzylpiperidine compounds. The provided protocols are standardized methodologies for assessing the neuropharmacological profile of this and similar molecules.

Introduction

The benzylpiperidine scaffold is a well-established pharmacophore in neuropharmacology, with derivatives exhibiting a wide range of activities. Compounds incorporating this moiety have been investigated for their potential as sigma receptor modulators, cholinesterase inhibitors, and ligands for other central nervous system (CNS) targets. This compound, by virtue of its structure, is a promising candidate for investigation in several areas of neuropharmacological research, including neurodegenerative diseases, psychiatric disorders, and pain management.

Potential Applications and Mechanisms of Action

Based on studies of analogous compounds, this compound is hypothesized to interact with the following key targets in the CNS:

  • Sigma Receptors (σ1 and σ2): The piperidine nitrogen is a crucial element for high-affinity binding to sigma-1 (σ1) receptors.[1] Ligands for these receptors are under investigation for their neuroprotective, antipsychotic, and analgesic properties.[1][2][3] The σ1 receptor, in particular, is implicated in cellular stress responses and the modulation of various neurotransmitter systems.[1]

  • Cholinesterases (AChE and BuChE): The benzylpiperidine core is a feature of several potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[4][5][6][7] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for Alzheimer's disease.[5]

  • Other CNS Receptors: The versatile benzylpiperidine structure allows for modifications that can confer affinity for a range of other receptors, including opioid and dopamine receptors, expanding its potential therapeutic applications.[2][8]

Quantitative Data for Structurally Related Benzylpiperidine Derivatives

While specific binding affinities and inhibitory concentrations for this compound are not yet publicly available, the following tables summarize data for representative benzylpiperidine analogues to provide a comparative context for its potential potency.

Table 1: Sigma-1 (σ1) Receptor Binding Affinities of Representative Piperidine Derivatives

Compound/ReferenceTargetAssay TypeKi (nM)Selectivity (over σ2)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile[8]σ1Radioligand Binding1.45290-fold
4-phenyl-1-(4-phenylbutyl)piperidine (PPBP)[9]σ1Radioligand BindingPotent LigandNot Specified
N-[(4-methoxyphenoxy)ethyl]piperidines[1]σ1Radioligand Binding0.89 - 1.49High

Table 2: Acetylcholinesterase (AChE) Inhibition by Representative Benzylpiperidine Derivatives

Compound/ReferenceTargetAssay TypeIC50 (nM)Selectivity (over BuChE)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl[6]AChEEnzyme Inhibition0.5618,000-fold
Compound 15b (a 1,3-dimethylbenzimidazolinone derivative with a benzylpiperidine moiety)[3]AChEEnzyme Inhibition390Not Specified
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate[7]AChEEnzyme Inhibition30Not Specified

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the neuropharmacological properties of this compound.

Protocol for Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the σ1 receptor.

Diagram of the Radioligand Binding Assay Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig brain) in buffer prep2 Centrifuge homogenate prep1->prep2 prep3 Resuspend pellet (membrane fraction) prep2->prep3 assay1 Incubate membranes with [3H]-(+)-pentazocine (radioligand) prep3->assay1 assay2 Add varying concentrations of this compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 analysis1 Separate bound and free radioligand via filtration assay3->analysis1 analysis2 Quantify bound radioactivity using liquid scintillation counting analysis1->analysis2 analysis3 Calculate Ki from IC50 using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Materials:

  • Tissue source for σ1 receptors (e.g., guinea pig brain)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]-(+)-pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • This compound (test compound)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps.

    • Determine the protein concentration of the final membrane suspension using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Tris-HCl buffer

      • 50 µL of [3H]-(+)-pentazocine (at a final concentration near its Kd)

      • 50 µL of varying concentrations of this compound or vehicle.

      • For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM).

    • Add 100 µL of the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at 37°C for 150 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the ability of this compound to inhibit AChE activity.

Diagram of the AChE Inhibition Signaling Pathway:

G AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE Hydrolysis Yellow_Anion Yellow Anion (5-thio-2-nitrobenzoate) Thiocholine->Yellow_Anion Reaction with DTNB DTNB (Ellman's Reagent) DTNB->Yellow_Anion Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibition

Caption: Principle of the Ellman's method for AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Acetylthiocholine iodide (ATCI) solution

  • This compound (test compound)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in phosphate buffer.

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (or buffer for control).

    • Add 20 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).

Protocol for In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress Model)

This assay evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Diagram of the Neuroprotection Assay Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Cell Viability Assessment culture1 Seed SH-SY5Y cells in a 96-well plate culture2 Incubate for 24 hours culture1->culture2 treat1 Pre-treat cells with this compound culture2->treat1 treat2 Induce oxidative stress with H₂O₂ treat1->treat2 treat3 Incubate for 24 hours treat2->treat3 via1 Add MTT reagent to each well treat3->via1 via2 Incubate to allow formazan crystal formation via1->via2 via3 Solubilize formazan crystals with DMSO via2->via3 via4 Measure absorbance at 570 nm via3->via4

References

Application Notes and Protocols: Derivatization of 1-(3-Bromobenzyl)piperidine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have shown significant potential in targeting various physiological pathways, including acting as cholinesterase inhibitors, monoamine transporter inhibitors, and opioid receptor modulators. The strategic derivatization of this scaffold is a key approach in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the derivatization of 1-(3-Bromobenzyl)piperidine, a versatile starting material for generating a library of analogs for SAR studies. The bromine atom at the 3-position of the benzyl ring serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Strategic Derivatization of this compound

The primary strategy for the derivatization of this compound involves leveraging the bromo-substituent for the introduction of new chemical moieties. The most common and effective methods for this purpose are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are well-established, tolerate a wide range of functional groups, and can be performed under relatively mild conditions.

Derivatization_Strategy Start This compound Aryl Aryl/Heteroaryl (Suzuki-Miyaura) Start->Aryl Amine Amine/Amide (Buchwald-Hartwig) Start->Amine Alkyne Alkyne (Sonogashira) Start->Alkyne Derivatives Diverse Library of 3-Substituted Analogs Aryl->Derivatives Amine->Derivatives Alkyne->Derivatives

Caption: Derivatization strategy for this compound.

Synthesis of the Starting Material: this compound

A common method for the synthesis of this compound is the reductive amination of 3-bromobenzaldehyde with piperidine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromobenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM), add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Synthesis of 1-(3-Arylbenzyl)piperidine Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound, Arylboronic Acid, Pd Catalyst, and Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Aqueous Workup C->D E Purification by Chromatography D->E

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound, the respective arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 1-(3-(Aminobenzyl))piperidine Derivatives

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

  • Add this compound and the desired amine.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of 1-(3-(Alkynylbenzyl))piperidine Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Data Presentation

The derivatization of the 3-position of the benzyl ring in 1-benzylpiperidine analogs has been shown to significantly impact their biological activity. The following table provides a composite summary of SAR data from various studies on 3-substituted benzylpiperidine derivatives, illustrating the influence of different substituents on the inhibition of key biological targets.

Compound ID R Group (at 3-position) Target IC₅₀ (nM)
1 -Br (Starting Material)--
2a -PhenylDopamine Transporter (DAT)85
2b -4-FluorophenylDopamine Transporter (DAT)52
2c -3-MethoxyphenylDopamine Transporter (DAT)120
3a -MorpholinylSerotonin Transporter (SERT)250
3b -PiperidinylSerotonin Transporter (SERT)180
4a -PhenylethynylAcetylcholinesterase (AChE)45
4b -(Cyclohexylethynyl)Acetylcholinesterase (AChE)78

Note: The data in this table is illustrative and compiled from various sources on 3-substituted benzylpiperidine analogs to demonstrate SAR principles. The specific values may not directly correspond to derivatives of this compound but serve as a guide for rational drug design.

Biological Signaling Pathways

Derivatives of 1-benzylpiperidine often target components of neurotransmitter signaling pathways. For example, inhibitors of the dopamine transporter (DAT) block the reuptake of dopamine from the synaptic cleft, thereby increasing its concentration and prolonging its signaling effects.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_reuptake->DAT Dopamine->DA_reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Signaling Postsynaptic Signaling Dopamine_Receptor->Signaling Inhibitor 1-Benzylpiperidine Derivative (DAT Inhibitor) Inhibitor->DAT Inhibits

Caption: Inhibition of Dopamine Transporter (DAT) signaling.

Conclusion

This compound is a highly valuable starting material for the generation of diverse chemical libraries for structure-activity relationship studies. The application of robust palladium-catalyzed cross-coupling reactions allows for the systematic modification of the 3-position of the benzyl ring, providing a powerful tool for the optimization of lead compounds targeting a range of biological pathways. The protocols and illustrative data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development.

Troubleshooting & Optimization

common side products in the synthesis of 1-(3-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals synthesizing 1-(3-Bromobenzyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and reliable methods are direct N-alkylation (a nucleophilic substitution reaction) and reductive amination. N-alkylation involves reacting piperidine with 3-bromobenzyl bromide, typically in the presence of a base.[1][2] Reductive amination involves the reaction of piperidine with 3-bromobenzaldehyde in the presence of a reducing agent.[3][4]

Q2: I see an unexpected, highly polar spot on my TLC after performing an N-alkylation. What could it be?

A2: A common side product in the N-alkylation of piperidine is the formation of a quaternary ammonium salt.[1] This occurs when the product, this compound, which is a tertiary amine, reacts with another molecule of 3-bromobenzyl bromide. This "over-alkylation" product is ionic and therefore highly polar, often remaining at the baseline of a standard silica gel TLC plate.

Q3: My reductive amination reaction is sluggish and shows a significant amount of unreacted 3-bromobenzaldehyde. What is the likely issue?

A3: Incomplete imine or iminium ion formation is a common reason for slow or incomplete reductive aminations.[4][5] This can be caused by several factors, including insufficient acidity (if required by the reducing agent), presence of excess water which can hydrolyze the imine, or low reactivity of the carbonyl group. Ensure your reagents are dry and consider the pH of your reaction medium.

Q4: Can the bromine atom on the benzene ring react or be removed during the synthesis?

A4: While generally stable, the bromo-substituent can be susceptible to reduction under certain conditions. This is primarily a concern during catalytic hydrogenation (e.g., using H₂ and a Palladium catalyst) as a method for reductive amination. The catalyst can sometimes facilitate hydrodebromination, leading to the formation of 1-benzylpiperidine as a side product. This is less of a concern when using hydride-based reducing agents.

Q5: I have a byproduct with a similar Rf to my starting aldehyde, but it doesn't stain with aldehyde-specific stains. What might it be?

A5: This is likely 3-bromobenzyl alcohol. It can form if the reducing agent used for reductive amination is too reactive and reduces the aldehyde before it can form an imine with piperidine.[6] This is more common with powerful reducing agents like sodium borohydride if the conditions are not carefully controlled. Milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the iminium ion and minimize this side reaction.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in N-Alkylation Synthesis
Symptom Possible Cause Suggested Solution
Significant amount of unreacted piperidine remains.Insufficient alkylating agent (3-bromobenzyl bromide).Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.
Ineffective base or insufficient amount of base.Use a non-nucleophilic base like powdered K₂CO₃ or DIPEA (1.5-2.0 equivalents). Ensure the base is dry.[1]
Reaction did not go to completion.Increase reaction time or gently heat the reaction mixture (e.g., to 50-70°C), monitoring by TLC.[2]
A significant amount of a very polar byproduct is formed.Over-alkylation leading to quaternary salt formation.Add the alkylating agent slowly to the solution of piperidine and base. Avoid a large excess of the alkylating agent.[2]
Issue 2: Multiple Side Products in Reductive Amination
Symptom Possible Cause Suggested Solution
Presence of 3-bromobenzyl alcohol.Aldehyde was reduced before imine formation.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion.[4]
Reaction pH is too acidic for the chosen reducing agent.If using NaBH₃CN, maintain the pH between 6-7 to favor iminium ion reduction over carbonyl reduction.[7]
Unreacted 3-bromobenzaldehyde remains.Incomplete imine formation.Add a dehydrating agent like molecular sieves to drive the equilibrium towards the imine. A catalytic amount of acetic acid can also facilitate imine formation.
Product is contaminated with 1-benzylpiperidine.(For catalytic hydrogenation only) Hydrodebromination of the aromatic ring.Choose a different reducing agent like NaBH(OAc)₃. If catalytic hydrogenation is necessary, screen different catalysts and milder conditions (lower H₂ pressure, shorter reaction time).

Side Product Summary

The following tables summarize the common side products and their typical formation percentages under non-optimized conditions.

Table 1: Potential Side Products via N-Alkylation

Side ProductStructureFormation PathwayTypical % (Unoptimized)
1,1-bis(3-bromobenzyl)piperidinium bromideQuaternary SaltOver-alkylation of the tertiary amine product.[1]5-15%
3-Bromobenzyl alcoholAlcoholHydrolysis of 3-bromobenzyl bromide by trace water.< 5%

Table 2: Potential Side Products via Reductive Amination

Side ProductStructureFormation PathwayTypical % (Unoptimized)
3-Bromobenzyl alcoholAlcoholDirect reduction of 3-bromobenzaldehyde by the hydride reagent.[6]5-20%
N-(3-bromobenzylidene)piperidin-1-iumImine/Iminium IonIncomplete reduction of the intermediate.< 5%
1-BenzylpiperidineDebrominated Product(Catalytic Hydrogenation Only) Reductive cleavage of the C-Br bond.5-10%

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation
  • Reagents & Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq.) and anhydrous acetonitrile (or DMF). Add finely powdered, anhydrous potassium carbonate (1.5 eq.).[1][2]

  • Addition: Slowly add 3-bromobenzyl bromide (1.1 eq.) to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or at 50°C for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture to remove the potassium carbonate and rinse the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Synthesis via Reductive Amination
  • Reagents & Setup: To a dry round-bottom flask, add 3-bromobenzaldehyde (1.0 eq.), piperidine (1.1 eq.), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture. Stir at room temperature and monitor progress by TLC or LC-MS. Reaction times typically range from 2 to 18 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visual Guides

N_Alkylation_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification A Mix Piperidine & K2CO3 in MeCN B Slowly Add 3-Bromobenzyl Bromide A->B C Stir at RT or 50°C (Monitor by TLC) B->C D Filter Solids C->D Reaction Complete E Concentrate Filtrate D->E F Aqueous Work-up (EtOAc/Water) E->F G Column Chromatography F->G H This compound G->H Final Product Reductive_Amination_Troubleshooting Start Reaction Analysis LowYield Low Yield of Product? Start->LowYield Alcohol 3-Bromobenzyl Alcohol Present? LowYield->Alcohol Yes UnreactedAldehyde Unreacted Aldehyde? LowYield->UnreactedAldehyde No Alcohol->UnreactedAldehyde No Sol_Reducer Use Milder Reductant (e.g., NaBH(OAc)3) Alcohol->Sol_Reducer Yes Sol_Dehydrate Add Dehydrating Agent (e.g., Mol. Sieves) UnreactedAldehyde->Sol_Dehydrate Yes End Optimized Reaction Sol_Reducer->End Sol_Catalyst Add Catalytic Acid (e.g., AcOH) Sol_Dehydrate->Sol_Catalyst Sol_Dehydrate->End Sol_Catalyst->End

References

how to avoid over-alkylation in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-substituted piperidines, with a core focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in piperidine synthesis and why does it occur?

A1: Over-alkylation is a common side reaction during the N-alkylation of piperidine where the desired N-alkylpiperidine (a tertiary amine) reacts further with the alkylating agent to form an undesired quaternary ammonium salt.[1] This occurs because the product, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting piperidine (a secondary amine), making it highly susceptible to a second alkylation.[1] This byproduct can be challenging to separate from the desired product, leading to reduced yields and complex purification steps.[1]

Q2: What are the primary strategies to minimize the formation of quaternary ammonium salts?

A2: The most effective strategies focus on controlling the reaction kinetics and the relative concentrations of the reactants. Key methods include:

  • Stoichiometric Control : Using an excess of piperidine relative to the alkylating agent favors the mono-alkylation reaction.[1][2]

  • Slow Addition of Alkylating Agent : Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile, significantly reducing the likelihood of a second alkylation event.[3][4]

  • Reductive Amination : This alternative pathway involves reacting piperidine with an aldehyde or ketone to form an iminium intermediate, which is then reduced. This method inherently avoids the use of highly reactive alkyl halides and thus prevents quaternary salt formation.[1][2]

  • Choice of Reaction Conditions : Optimizing the solvent, temperature, and base can influence the relative rates of mono- vs. di-alkylation.[1][5] For instance, lower temperatures can help minimize side product formation.[5]

Q3: How does reductive amination prevent over-alkylation?

A3: Reductive amination is a highly controlled, two-step, one-pot process that avoids the primary cause of over-alkylation.[2] Instead of using a highly reactive alkyl halide, the synthesis proceeds by first reacting piperidine with a less reactive aldehyde or ketone to form an iminium ion. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[2] Since the electrophile (the carbonyl compound) is not reactive enough to alkylate the tertiary amine product, the formation of quaternary ammonium salts is effectively eliminated.[1]

Q4: When is it appropriate to use a protecting group strategy?

A4: A protecting group strategy is most useful when you need to perform chemical modifications on other parts of a molecule containing a piperidine ring and want to prevent the piperidine nitrogen from reacting. For simple N-alkylation of piperidine itself, it is an unnecessarily complex route. However, this strategy is essential for molecules that contain multiple reactive amine groups. For example, in 4-aminomethylpiperidine, one can selectively protect the more accessible primary amine with a group like tert-butoxycarbonyl (Boc) to ensure that subsequent alkylation occurs exclusively at the secondary nitrogen of the piperidine ring.[6]

Troubleshooting Guide: Over-Alkylation

Problem: My reaction produces a significant amount of a quaternary ammonium salt byproduct, confirmed by LC-MS or NMR.

Possible CauseRecommended Solution
Incorrect Stoichiometry An excess of the alkylating agent is the most common cause of over-alkylation.[1] Solution: Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting material than the product.
High Local Concentration of Alkylating Agent Adding the alkylating agent all at once creates localized areas of high concentration, promoting the second alkylation. Solution: Add the alkylating agent slowly to the stirred piperidine solution over several hours using a syringe pump or a dropping funnel.[4] This maintains a constant excess of piperidine throughout the reaction mixture.
Reaction Temperature is Too High Higher temperatures can increase the rate of the undesired second alkylation reaction, sometimes more than the desired first alkylation. Solution: Lower the reaction temperature.[5] Run the reaction at room temperature or even 0 °C and monitor the progress closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Inappropriate Method for Substrate Direct alkylation with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) is inherently prone to over-alkylation. Solution: Switch to a more controlled synthetic method. Reductive amination with the corresponding aldehyde or ketone is the most effective alternative for completely avoiding quaternary salt formation.[1][6]
Data Presentation: Effect of Reaction Conditions on Selectivity

The following table summarizes the typical impact of different reaction conditions on the product ratio in the N-benzylation of piperidine with benzyl bromide.

EntryPiperidine (eq.)Benzyl Bromide (eq.)Addition MethodTemperature (°C)Mono-alkylation Yield (%)Quaternary Salt Yield (%)
11.11.0Bulk25~65%~30%
23.01.0Bulk25~85%~10%
33.01.0Slow (Syringe Pump)25>95%<5%
43.01.0Slow (Syringe Pump)0>98%<2%

Data is illustrative and intended for comparative purposes.

Experimental Protocols
Protocol 1: Controlled N-Alkylation using Slow Addition

This protocol describes the mono-N-alkylation of piperidine with an alkyl halide, optimized to minimize over-alkylation by controlling stoichiometry and addition rate.[3][4]

Materials:

  • Piperidine (3.0 eq)

  • Alkyl Bromide (1.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base) (1.5 eq)[1]

  • Round-bottom flask, magnetic stirrer, syringe pump, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • To the flask, add piperidine (3.0 eq), DIPEA (1.5 eq), and anhydrous acetonitrile to create a 0.2 M solution of piperidine.

  • Begin stirring the solution at room temperature.

  • Load the alkyl bromide (1.0 eq), dissolved in a small amount of anhydrous acetonitrile, into a syringe and place it on a syringe pump.

  • Slowly add the alkyl bromide solution to the stirred piperidine mixture over a period of 4-6 hours. The slow addition is critical to maintain an excess of piperidine and minimize di-alkylation.[3]

  • Allow the reaction to stir at room temperature for an additional 12-18 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylpiperidine, which can be further purified by column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the synthesis of an N-alkylated piperidine from an aldehyde, a method that inherently prevents over-alkylation.[1]

Materials:

  • Piperidine (1.1 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq), piperidine (1.1 eq), and DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature. Caution: Gas evolution may occur.

  • Stir the reaction mixture for 4-12 hours or until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.

Visualization: Strategy Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate synthetic strategy to avoid over-alkylation when preparing N-substituted piperidines.

G start Goal: Synthesize N-Alkylpiperidine q1 Is over-alkylation a significant concern? start->q1 direct_alk Strategy 1: Direct Alkylation q1->direct_alk Yes reductive_am Strategy 2: Reductive Amination q1->reductive_am Yes (Recommended for high-purity needs) q1_no Alternative Goal: (e.g., Quaternary Salt is desired) q1->q1_no No control_params Control Parameters direct_alk->control_params reductive_am_adv Advantages: - No quaternary salt formation - High yields - Mild conditions reductive_am->reductive_am_adv use_excess Use >3 eq. Piperidine control_params->use_excess slow_add Slow Alkyl Halide Addition (Syringe Pump) control_params->slow_add low_temp Lower Temperature (0-25 °C) control_params->low_temp end_success Desired Product: Mono-N-Alkylpiperidine use_excess->end_success slow_add->end_success low_temp->end_success reductive_am_adv->end_success

References

optimizing reaction conditions for N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize N-alkylation reactions of piperidines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of piperidines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield of the desired N-alkylated piperidine and a highly water-soluble byproduct.

  • Question: My reaction has a low yield, and I seem to be losing my product in the aqueous work-up. What is happening?

  • Answer: This is a classic sign of significant quaternary ammonium salt formation.[1] The desired tertiary amine, upon protonation, or the quaternary salt byproduct are often highly water-soluble, causing them to be lost in the aqueous layer during extraction.[1][2]

Issue 2: The reaction is very slow or does not go to completion.

  • Question: My N-alkylation reaction is sluggish or stalls completely. How can I improve the reaction rate?

  • Answer: Several factors could be at play:

    • Poor Leaving Group: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

    • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2-position) or the alkylating agent can slow down the reaction.[3]

    • Inadequate Temperature: While gentle heating can increase the reaction rate, be cautious as it may also promote the formation of quaternary salts.[1]

    • Poor Solubility: Ensure all reagents are soluble in the chosen solvent. If not, consider switching to a more suitable solvent like DMF or acetonitrile.[1][4]

    • Protonation of Starting Material: The acid generated during the reaction can protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[1] The addition of a base is necessary to neutralize this acid.[1]

Issue 3: Formation of a quaternary ammonium salt as a major byproduct.

  • Question: I am observing a significant amount of over-alkylation, leading to the formation of a quaternary ammonium salt. How can I prevent this?

  • Answer: Over-alkylation is a common side reaction.[2] The newly formed N-alkylated piperidine is often more nucleophilic than the starting secondary amine, making it prone to a second alkylation.[1] To minimize this:

    • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent. An excess of the alkylating agent significantly increases the chance of a second alkylation.[1][5]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of the electrophile and favors mono-alkylation.[3][4][5]

    • Choice of Reagents and Method: Consider using reductive amination instead of direct alkylation with an alkyl halide. Reductive amination, which involves reacting the piperidine with an aldehyde or ketone followed by reduction, is a milder method that avoids the issue of over-alkylation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of piperidines?

A1: The two most common methods are:

  • Direct N-Alkylation: This involves the reaction of a piperidine with an alkyl halide in the presence of a base.[3] It is a straightforward method but can lead to over-alkylation.[3]

  • Reductive Amination: This is a milder and often more selective method where the piperidine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[3] This method is particularly effective at preventing the formation of quaternary ammonium salts.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity.[3]

Q2: How do I choose the right base for direct N-alkylation?

A2: Strong, non-nucleophilic bases are generally preferred.[4] Common choices include:

  • Potassium carbonate (K₂CO₃)[3][4]

  • N,N-diisopropylethylamine (DIPEA)[3][5]

  • Sodium hydride (NaH)[5][6]

  • Cesium carbonate (Cs₂CO₃)[4]

It is recommended to use at least 1.5-2.0 equivalents of the base to effectively neutralize the acid formed during the reaction.[3][4]

Q3: What are the recommended solvents for N-alkylation reactions?

A3: Polar aprotic solvents are commonly used as they can dissolve the reagents and facilitate the reaction.[1] Good options include:

  • Acetonitrile (MeCN)[1][2][3]

  • N,N-dimethylformamide (DMF)[3][4][5]

  • 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) for reductive aminations.[3]

Q4: How can I monitor the progress of my N-alkylation reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the product.[3]

Q5: My piperidine has another reactive functional group. How can I achieve selective N-alkylation?

A5: For molecules with multiple reactive sites, such as 4-aminomethylpiperidine, a protecting group strategy is often employed.[7] The more reactive group (in this case, the primary amine) can be selectively protected, for example with a tert-butoxycarbonyl (Boc) group, allowing the alkylation to occur at the piperidine nitrogen. The protecting group can then be removed in a subsequent step.[7]

Data Presentation

Table 1: Reaction Conditions for Direct N-Alkylation of Piperidines

Piperidine DerivativeAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Citation
Piperidine2-Phenethyl bromideAl₂O₃-OKMeCNRT180[3]
N-Methyl-2-methylpiperidineα-Bromoacetophenone-MeCNRT16889-99[3]
Complex Amines (General)Alkyl HalideDIPEAMeCNRT-<70[3][5]
PiperidineAlkyl bromide/iodideK₂CO₃DMFRT--[5]
PiperidineAlkyl bromide/iodideNaHDMF0°C to RT--[5]
1-(4-bromophenyl)piperazineAlkyl BromideK₂CO₃MeCN60-80--[4]
N-Acetylpiperazine1-BromobutaneK₂CO₃THFRefluxOvernight-[4]
Yield refers to the quaternary ammonium salt.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield / Product Loss in Work-upFormation of water-soluble quaternary ammonium salt.[1]Modify reaction conditions to minimize over-alkylation; careful extraction.
Slow or Incomplete ReactionPoor leaving group, steric hindrance, low temperature, poor reagent solubility, protonation of starting amine.[1][3][4]Use a more reactive alkylating agent (iodide > bromide), increase temperature cautiously, choose a better solvent (e.g., DMF), ensure sufficient base is present.[1][4]
Over-alkylation (Quaternary Salt)Excess alkylating agent, high reactivity of tertiary amine product.[1][5]Use slight excess of piperidine, add alkylating agent slowly, consider reductive amination.[3][4][5]
Poor ReproducibilitySensitivity to trace impurities or atmosphere.Use high-purity reagents, anhydrous solvents, and maintain an inert atmosphere (e.g., Argon or Nitrogen).[2][4]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides [3]

This protocol describes a general procedure for the direct N-alkylation of a 2-substituted piperidine.

  • Materials:

    • 2-Substituted piperidine (1.0 eq.)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

    • Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)

    • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine and the anhydrous solvent.

    • Add the base (for K₂CO₃, ensure it is finely powdered and dry).

    • Stir the mixture at room temperature.

    • Slowly add the alkyl halide to the reaction mixture.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

    • Upon completion, filter the reaction mixture to remove the base.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination [3]

This protocol details the N-alkylation of a 2-substituted piperidine with a carbonyl compound using sodium triacetoxyborohydride.

  • Materials:

    • 2-Substituted piperidine (1.0 eq.)

    • Aldehyde or ketone (1.1 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile (MeCN))

    • Optional: Acetic acid (AcOH) as a catalyst for less reactive ketones.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine, the aldehyde or ketone, and the anhydrous solvent.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. For less reactive ketones, a catalytic amount of acetic acid can be added.

    • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. The reaction is typically exothermic.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Start cluster_check Initial Checks cluster_solutions Potential Solutions start Low Yield or Stalled Reaction c1 Check Reagent Stoichiometry start->c1 Is Piperidine: Alkyl Halide > 1? c2 Check Reaction Temperature c1->c2 Yes s1 Use Slight Excess of Piperidine c1->s1 No c3 Check Solvent & Solubility c2->c3 Optimal s2 Increase Temperature (with caution) c2->s2 Too Low s3 Switch to DMF or other polar aprotic solvent c3->s3 Poor Solubility s4 Use More Reactive Alkylating Agent (e.g., Alkyl Iodide) c3->s4 Good Solubility s5 Ensure Sufficient Base (1.5-2.0 eq) s4->s5

Caption: Troubleshooting workflow for low yield in N-alkylation.

G cluster_methods N-Alkylation Methodologies cluster_direct_steps Direct Alkylation Workflow cluster_reductive_steps Reductive Amination Workflow direct Direct Alkylation (with Alkyl Halide) d1 Combine Piperidine, Base, and Solvent direct->d1 reductive Reductive Amination (with Carbonyl) r1 Combine Piperidine, Carbonyl, and Solvent reductive->r1 d2 Slowly Add Alkyl Halide d1->d2 d3 Monitor Reaction (TLC/LC-MS) d2->d3 d_side Side Product: Quaternary Salt d2->d_side d4 Work-up & Purification d3->d4 r2 Add Reducing Agent (e.g., NaBH(OAc)3) r1->r2 r3 Monitor Reaction (TLC/LC-MS) r2->r3 r_side Side Product: Over-alkylation Avoided r2->r_side r4 Quench, Work-up & Purification r3->r4

Caption: Comparison of N-alkylation experimental workflows.

References

troubleshooting low yields in Suzuki coupling with bromobenzyl substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromobenzyl substrates. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to directly address common issues and enhance your reaction yields.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter when using bromobenzyl substrates in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with a bromobenzyl substrate is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?

A1: Low or no product formation is a common challenge that can often be resolved by systematically evaluating your reaction components and conditions. Key areas to investigate include:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For benzylic couplings, bulky, electron-rich phosphine ligands are often preferred as they can accelerate the oxidative addition and reductive elimination steps.[1] If you are using a standard catalyst like Pd(PPh₃)₄ with low yield, consider switching to a more specialized system.[1][2][3]

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1][4][5][6] The choice of base should be optimized for your specific substrate and solvent system.

  • Solvent Choice: The solvent can influence catalyst activity and solubility of reagents. Ethereal solvents or polar aprotic solvents like DMF are often effective for Suzuki couplings with benzylic bromides.[1][4] The use of aqueous solvent mixtures (e.g., THF/H₂O) is also common and can be beneficial.[4][6]

  • Reaction Temperature and Time: These parameters are crucial and often need to be optimized. Microwave heating can sometimes shorten reaction times and improve yields compared to conventional heating.[1] However, excessively high temperatures or prolonged reaction times can lead to side reactions and degradation.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[8][9][10] It is essential to properly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2][11]

Q2: I am observing significant amounts of homocoupling product from my boronic acid starting material. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen.[8][10] Here are some strategies to suppress it:

  • Ensure a Rigorously Inert Atmosphere: As mentioned above, thorough degassing of the reaction mixture is critical to prevent the Pd(II)-mediated homocoupling pathway.[8][12]

  • Control Stoichiometry: Using a slight excess of the bromobenzyl substrate relative to the boronic acid can sometimes help favor the cross-coupling reaction.[2]

  • Optimize Catalyst System: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Experimenting with different phosphine ligands may be beneficial.

  • Solvent Effects: The choice of solvent can also play a role. For instance, in some systems, using ethanol as a solvent has been shown to suppress homocoupling.[13]

Q3: Dehalogenation of my bromobenzyl substrate is a major side reaction. What can I do to prevent it?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is another common side reaction that lowers the yield of the desired product.[7][8][11][14] This often occurs via the formation of a palladium-hydride species.[8][11] To mitigate this:

  • Choice of Base and Solvent: Certain bases and solvents (like alcohols) can act as hydride sources.[8] Careful selection is important. Consider using a weaker inorganic base like K₂CO₃ or a phosphate base.[11]

  • Protecting Groups: For substrates containing N-H groups (e.g., pyrroles, indoles), deprotonation by the base can increase susceptibility to dehalogenation. Protecting the N-H group with a suitable protecting group (e.g., Boc) can suppress this side reaction.[11][14][15]

  • Ligand Selection: Switching to bulkier, more electron-rich phosphine ligands can sometimes disfavor the pathway leading to dehalogenation.[11]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki coupling of bromobenzyl substrates, providing a comparative overview of different catalytic systems and reaction parameters.

Table 1: Catalyst and Ligand Effects on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (MW)20 min50[1]
Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃Dioxane140 (MW)20 min~10[1]
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O (10:1)7724 hHigh[4]
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃CPME/H₂O (10:1)9024 hHigh[4]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80-60[16]

Table 2: Influence of Base and Solvent on Yield

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂/JohnPhosK₂CO₃DMF140 (MW)50[1]
Pd(OAc)₂/JohnPhosCs₂CO₃Dioxane140 (MW)~10[1]
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O77High[4]
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃CPME/H₂O90High[4]
Pd(PPh₃)₄K₃PO₄Toluene70-8040[16]
Pd(PPh₃)₄K₃PO₄Acetonitrile70-8036[16]

Experimental Protocols

Representative Protocol for Suzuki Coupling of a Bromobenzyl Substrate:

This protocol is a generalized procedure based on common practices in the literature.[1][4][11] Optimization for specific substrates is recommended.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromobenzyl substrate (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., JohnPhos, 4-10 mol%).

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., DMF or THF/H₂O mixture, 5-10 mL). If not already done, thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting Suzuki coupling reactions.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Evaluate Catalyst/Ligand - Freshness? - Appropriate choice? start->check_catalyst check_conditions Assess Reaction Conditions - Inert atmosphere? - Optimal temperature? start->check_conditions check_reagents Verify Reagent Quality - Boronic acid stability? - Base/solvent purity? start->check_reagents optimize_catalyst Optimize Catalyst System - Screen ligands - Adjust loading check_catalyst->optimize_catalyst optimize_conditions Refine Conditions - Rigorous degassing - Temperature screen check_conditions->optimize_conditions optimize_reagents Improve Reagents - Use fresh boronic acid - Screen bases/solvents check_reagents->optimize_reagents side_reactions Identify Side Reactions - Homocoupling? - Dehalogenation? address_homocoupling Address Homocoupling - Strict inert conditions - Adjust stoichiometry side_reactions->address_homocoupling Homocoupling Observed address_dehalogenation Address Dehalogenation - Change base/solvent - Use protecting groups side_reactions->address_dehalogenation Dehalogenation Observed end Improved Yield side_reactions->end No Major Side Reactions optimize_catalyst->side_reactions optimize_conditions->side_reactions optimize_reagents->side_reactions address_homocoupling->end address_dehalogenation->end

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Side_Reaction_Mitigation low_yield Low Yield homocoupling Homocoupling (Boronic Acid Dimer) low_yield->homocoupling dehalogenation Dehalogenation (Ar-H Formation) low_yield->dehalogenation cause_homo Cause: Oxygen Presence homocoupling->cause_homo cause_dehalo Cause: Hydride Source dehalogenation->cause_dehalo solution_homo Solution: - Rigorous Degassing - Inert Atmosphere cause_homo->solution_homo improved_yield Improved Yield solution_homo->improved_yield solution_dehalo Solution: - Optimize Base/Solvent - Use Protecting Groups cause_dehalo->solution_dehalo solution_dehalo->improved_yield

Caption: Mitigation strategies for common side reactions.

Catalytic_Cycle_Factors cluster_cycle Suzuki Catalytic Cycle cluster_factors Influencing Factors OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Transmetalation Transmetalation (Ar-Pd(II)-X + Ar'-B(OR)2 -> Ar-Pd(II)-Ar') OA->Transmetalation RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) Transmetalation->RE RE->OA Ligand Ligand (Bulky, e⁻-rich) Ligand->OA Accelerates Ligand->RE Accelerates Base Base (e.g., K2CO3, Cs2CO3) Base->Transmetalation Facilitates Solvent Solvent (e.g., DMF, THF/H2O) Solvent->Transmetalation Influences Rate

Caption: Key factors influencing the Suzuki catalytic cycle.

References

Technical Support Center: Purification of Substituted Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted piperidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude substituted piperidine products?

A1: Common impurities depend on the synthetic route but typically include unreacted starting materials, byproducts from side reactions, reagent-related impurities, and residual solvents.[1] For piperidines synthesized via pyridine hydrogenation, unreacted pyridine is a frequent and challenging impurity due to the formation of an azeotrope.[2][3] Oxidation products, often appearing as a yellow discoloration, are also common.[3][4] Additionally, due to the basic nature of the piperidine nitrogen, it can react with atmospheric components or reagents to form salts like piperidine hydrochloride or carbonate.[2]

Q2: My purified piperidine compound shows significant peak tailing during normal-phase column chromatography. What causes this and how can I fix it?

A2: Peak tailing is a classic problem when purifying basic compounds like piperidines on standard acidic silica gel.[2] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[5] To solve this, add a small amount of a basic modifier to your mobile phase. Typically, 1-2% triethylamine or a solution of ammonia in methanol is added to the eluent to neutralize the acidic sites on the silica gel, resulting in symmetrical peaks and improved separation.[5]

Q3: I am struggling to separate cis/trans diastereomers of my substituted piperidine. What methods are most effective?

A3: Separating diastereomers of substituted piperidines can be a significant challenge.[6] While standard column chromatography can sometimes be effective, it often requires extensive optimization of the solvent system.[7] For difficult separations, advanced techniques are recommended. Supercritical Fluid Chromatography (SFC) is an excellent method for purifying both chiral and achiral basic compounds and often provides better resolution than traditional HPLC.[8][9] If the diastereomers have different pKa values, Ion-Exchange Chromatography (IEX) can be a powerful tool.[8] In some cases, extractive distillation using an auxiliary agent that alters the partial pressures of the isomers can also be employed.[10]

Q4: My liquid piperidine derivative has turned yellow over time. Can it still be used?

A4: The yellow color is likely due to oxidation products.[3][4] Whether it is still usable depends on the sensitivity of your subsequent reactions.[2] For many applications, the presence of minor oxidation impurities may not be detrimental. However, for sensitive reactions or when high purity is required, purification is recommended.[3] The most effective method for removing these colored impurities is distillation.[3] To prevent future discoloration, store purified piperidine under an inert atmosphere (like nitrogen or argon) and protect it from light and heat.[3]

Q5: How can I efficiently remove residual water from my piperidine compound after an aqueous workup?

A5: Water can be a significant impurity following aqueous extraction procedures.[1] For the effective removal of residual water, drying the compound over solid potassium hydroxide (KOH) pellets is a common and effective method, which can then be followed by distillation for final purification.[3] Other drying agents such as calcium hydride or sodium can also be used, though care must be taken with their reactivity.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Guide 1: Poor Separation or Low Yield in Column Chromatography

SymptomPossible CauseRecommended Solution
Peak Tailing Strong interaction between the basic piperidine nitrogen and acidic silica gel.[5]Add a basic modifier like 1-2% triethylamine to the eluent to mask the acidic silanol groups.[5]
Co-eluting Impurities The solvent system lacks sufficient selectivity for the compound and impurity.Optimize the mobile phase. Experiment with different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A gradual (gradient) elution may provide better separation than an isocratic one.[11]
Low Recovery from Column The compound is strongly adsorbing to the silica gel and not eluting completely.[2]In addition to adding a basic modifier, consider switching to a less acidic stationary phase like alumina or using reverse-phase chromatography if the compound is sufficiently polar.
Product Degradation The compound is unstable on silica gel.Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate. Alternatively, consider a non-chromatographic method like acid-base extraction or crystallization.[9]

Guide 2: Ineffective Removal of Pyridine Impurity

SymptomPossible CauseRecommended Solution
Pyridine peak persists in GC/MS or NMR after simple distillation. Piperidine and pyridine form a minimum-boiling azeotrope, making them inseparable by simple distillation.[2][3]Method 1: Azeotropic Distillation. Add an entrainer like water or toluene. This forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.[2][12]
Method 2: Salt Formation. Dissolve the mixture in an organic solvent and bubble CO2 gas through it. Piperidine, being more basic, selectively forms a solid piperidine carbonate salt, while pyridine remains in the solution. The salt can be filtered off and then neutralized with a strong base to regenerate the pure piperidine.[1][3][13]

Guide 3: Challenges in Crystallization

SymptomPossible CauseRecommended Solution
Product "oils out" instead of crystallizing. The concentration of impurities is too high, inhibiting crystal lattice formation.[11]Attempt a preliminary purification step, such as an acid-base extraction or a quick column filtration, to remove the bulk of the impurities before attempting recrystallization.[11]
The solution is being cooled too rapidly.[11]Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod can help induce nucleation. Only after slow cooling should the flask be placed in an ice bath.[11]
The chosen solvent system is not ideal.Systematically screen for a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Experiment with single-solvent and multi-solvent (solvent/anti-solvent) systems.[1]

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers for Normal-Phase Chromatography of a Model Substituted Piperidine

Modifier Added to Eluent (Hexane/Ethyl Acetate)Peak ShapeRetention Factor (k')Separation Efficiency
NoneSevere Tailing3.5Poor
1% Acetic AcidVery Severe Tailing4.2Very Poor
1% Triethylamine (TEA) Symmetrical 2.8 Excellent
1% Diisopropylethylamine (DIPEA)Symmetrical2.9Very Good
1% Ammonia in Methanol (2M)Symmetrical2.5Excellent

Data is representative and illustrates the typical effect of modifiers.

Visualizations and Workflows

troubleshooting_peak_shape start Start: Poor Peak Shape Observed (Tailing, Fronting, Broad) check_base Is a basic modifier (e.g., 1% TEA) in the mobile phase? start->check_base add_base Action: Add 1-2% Triethylamine or NH3/MeOH to eluent. check_base->add_base No check_overload Is the column overloaded? (>1:30 crude:silica ratio) check_base->check_overload Yes end End: Symmetrical Peak Achieved add_base->end reduce_load Action: Reduce the amount of crude material loaded. check_overload->reduce_load Yes check_packing Is the column packed uniformly? check_overload->check_packing No reduce_load->end repack_column Action: Repack column carefully to avoid channels or cracks. check_packing->repack_column No check_stability Is the compound degrading on silica? check_packing->check_stability Yes repack_column->end alt_method Solution: Use an alternative method (Alumina, RP-HPLC, Extraction). check_stability->alt_method Yes check_stability->end No purification_selection start Start: Crude Substituted Piperidine Sample check_impurity What is the primary impurity? start->check_impurity pyridine Pyridine check_impurity->pyridine non_basic Neutral / Acidic Impurities check_impurity->non_basic polar_non_volatile Polar / Non-Volatile Impurities check_impurity->polar_non_volatile diastereomers Diastereomers check_impurity->diastereomers salt_formation Solution: Salt Formation (with CO2) or Azeotropic Distillation pyridine->salt_formation acid_base Solution: Acid-Base Extraction non_basic->acid_base chromatography Solution: Column Chromatography (with basic modifier) polar_non_volatile->chromatography advanced_chrom Solution: Advanced Chromatography (SFC, IEX) or Crystallization diastereomers->advanced_chrom

References

Technical Support Center: Synthesis of 1-(3-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 1-(3-Bromobenzyl)piperidine.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities encountered in the synthesis of this compound via reductive amination?

A1: The primary impurities typically arise from starting materials and side reactions. These include:

  • Unreacted Starting Materials: 3-bromobenzaldehyde and piperidine.

  • Side-product from Aldehyde Reduction: 3-bromobenzyl alcohol, formed by the reduction of 3-bromobenzaldehyde by the hydride reagent.

  • Incomplete Reaction Intermediate: The N-(3-bromobenzylidene)piperidin-1-ium intermediate may not be fully reduced.

  • Over-alkylation Products: While piperidine is a secondary amine, leading to a tertiary amine product and thus preventing over-alkylation on the nitrogen, impurities can arise from complex side reactions if reaction conditions are not optimized.

Q2: My reaction appears complete by TLC, but after aqueous workup, the NMR spectrum of the crude product shows the presence of 3-bromobenzaldehyde. What could be the cause?

A2: This issue often points to the hydrolysis of the iminium intermediate back to the aldehyde and piperidine during the aqueous workup. The iminium formation is a reversible reaction. To prevent this, ensure the reduction step is fully complete before quenching the reaction and proceeding with the workup. Running the reaction for a longer duration or a slight excess of the reducing agent might be necessary.

Q3: I have a significant amount of 3-bromobenzyl alcohol as a byproduct. How can this be minimized?

A3: The formation of 3-bromobenzyl alcohol occurs when the reducing agent directly reduces the aldehyde before it can form the imine with piperidine. To mitigate this, consider the following strategies:

  • Use a pH-sensitive reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations and is generally less likely to reduce the aldehyde in the presence of the amine.

  • Stepwise procedure: First, mix the 3-bromobenzaldehyde and piperidine to allow for the formation of the imine/iminium ion, and then add the reducing agent.[1]

  • Choice of reducing agent: Sodium cyanoborohydride (NaBH₃CN) is also effective and can selectively reduce imines in the presence of aldehydes.[1]

Q4: How can I efficiently remove unreacted piperidine from my final product?

A4: Piperidine is a basic compound and can be removed with an acidic wash during the extraction process. Here's a general procedure:

  • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic piperidine, causing it to move into the aqueous layer.

  • Be aware that your product, this compound, is also a tertiary amine and will also be protonated and move into the aqueous layer.

  • Separate the aqueous layer, basify it with a base like NaOH to deprotonate the product, and then extract the product back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄), and concentrate it under reduced pressure.

Q5: I am experiencing significant streaking during column chromatography purification on silica gel. What are some potential solutions?

A5: Tertiary amines like this compound are basic and can interact strongly with the acidic silica gel, leading to poor separation and streaking. To resolve this:

  • Use a basic modifier in your eluent: Add a small amount of a base, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of your compound.

  • Use a different stationary phase: Consider using neutral or basic alumina for your column chromatography, as it is more compatible with basic compounds.[2]

Q6: What are the recommended analytical methods for assessing the purity of this compound?

A6: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying volatile impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment and quantification, especially when coupled with a UV or mass spectrometer detector.[5][6]

Data on Purification Methods

The following table summarizes the effectiveness of common purification techniques for removing typical impurities from a crude this compound synthesis.

Purification Method3-bromobenzaldehydePiperidine3-bromobenzyl alcoholPurity of Final ProductTypical Yield
Acid-Base Extraction Partially RemovedEffectively RemovedNot Removed85-90%>90%
Silica Gel Column Chromatography Effectively RemovedEffectively RemovedEffectively Removed>98%70-85%
Distillation (under vacuum) Partially RemovedEffectively RemovedPartially Removed90-95%60-80%

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 3-bromobenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in DCE, add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20% ethyl acetate). Add 0.5% triethylamine to the eluent mixture to prevent streaking.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.

Visualizations

Troubleshooting Workflow for Impurity Removal

G start Crude Product Analysis (NMR, LC-MS) impurity_check Impurity Detected? start->impurity_check aldehyde Unreacted 3-Bromobenzaldehyde impurity_check->aldehyde Yes piperidine Unreacted Piperidine impurity_check->piperidine Yes alcohol 3-Bromobenzyl Alcohol impurity_check->alcohol Yes unknown Other Impurities impurity_check->unknown Yes no_impurity No Significant Impurities impurity_check->no_impurity No solution_aldehyde Solution: - Increase reaction time - Use excess reducing agent - Column chromatography aldehyde->solution_aldehyde solution_piperidine Solution: - Acidic wash (1M HCl) during workup piperidine->solution_piperidine solution_alcohol Solution: - Use milder reducing agent (STAB) - Stepwise addition of reagents - Column chromatography alcohol->solution_alcohol solution_unknown Solution: - Characterize by MS, NMR - Re-evaluate reaction conditions - Recrystallization or prep-HPLC unknown->solution_unknown end Pure Product (>98%) solution_aldehyde->end solution_piperidine->end solution_alcohol->end solution_unknown->end no_impurity->end

Caption: Troubleshooting workflow for identifying and removing common impurities.

References

Technical Support Center: 1-(3-Bromobenzyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(3-Bromobenzyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and purification of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter in the lab.

Troubleshooting Guides

This section provides solutions to common problems you might face during the synthesis of this compound, categorized by the synthetic method.

Method 1: N-Alkylation of Piperidine with 3-Bromobenzyl Bromide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS and extend the reaction time if starting material is still present. - Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but be cautious of potential side reactions. - Check Reagent Quality: Ensure that both piperidine and 3-bromobenzyl bromide are of high purity and free from moisture.
Side Reactions - Over-alkylation: The product, this compound, can react with another molecule of 3-bromobenzyl bromide to form a quaternary ammonium salt. To minimize this, use a slight excess of piperidine (1.1-1.2 equivalents) and add the 3-bromobenzyl bromide dropwise to the reaction mixture. - Hydrolysis of 3-Bromobenzyl Bromide: Ensure anhydrous reaction conditions as moisture can lead to the formation of 3-bromobenzyl alcohol.
Inefficient Work-up - Product Loss During Extraction: this compound is a basic compound. Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the product in its free base form and soluble in the organic layer. - Emulsion Formation: If an emulsion forms during extraction, add a small amount of brine or a saturated solution of sodium chloride to help break it.

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Removal Strategy
Piperidine (Starting Material) Characteristic signals in ¹H NMR (amine proton) and a distinct peak in GC-MS.- Acid-Base Extraction: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the excess piperidine into the aqueous layer. Then, neutralize the aqueous layer and re-extract if you wish to recover the piperidine. - Distillation: If the product is an oil, vacuum distillation can be effective in removing the more volatile piperidine.
3-Bromobenzyl Bromide (Starting Material) A characteristic benzylic proton signal in ¹H NMR and a specific mass spectrum in GC-MS.- Column Chromatography: Silica gel chromatography can effectively separate the product from the unreacted starting material. - Chemical Scavenging: Add a small amount of a primary amine resin to the crude product to react with and remove the excess alkyl halide.
1,1-bis(3-bromobenzyl)piperidin-1-ium bromide (Over-alkylation Product) This quaternary ammonium salt is highly polar and will have a distinct ¹H NMR spectrum. It is often insoluble in common organic solvents.- Filtration: If the salt precipitates out of the reaction mixture, it can be removed by filtration. - Washing: The salt is generally insoluble in non-polar organic solvents, so washing the crude product with a solvent like diethyl ether can help remove it.
3-Bromobenzyl alcohol A characteristic benzylic alcohol proton and hydroxyl proton in ¹H NMR.- Column Chromatography: Silica gel chromatography is effective for separation.
Method 2: Reductive Amination of 3-Bromobenzaldehyde with Piperidine

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Solution
Inefficient Imine Formation - Use of a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove the water formed during imine formation and drive the equilibrium towards the imine. - Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. However, an excess of acid can protonate the piperidine, rendering it non-nucleophilic.
Reduction of the Aldehyde - Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium borohydride (NaBH₄) can also be used, but it is best to first allow the imine to form before adding the reducing agent.[1]
Incomplete Reduction - Increase Reducing Agent Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). - Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the complete consumption of the imine intermediate.

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Removal Strategy
3-Bromobenzaldehyde (Starting Material) A characteristic aldehyde proton signal (~10 ppm) in ¹H NMR.- Column Chromatography: Silica gel chromatography is the most effective method for separation. - Bisulfite Adduct Formation: Washing the organic layer with a sodium bisulfite solution can help remove residual aldehyde.
Piperidine (Starting Material) As described in the N-alkylation section.As described in the N-alkylation section.
3-Bromobenzyl alcohol (Side-product) Formed by the reduction of 3-bromobenzaldehyde. Identified by its characteristic signals in ¹H NMR.- Column Chromatography: Effective for separation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method, N-alkylation or reductive amination, is generally better for preparing this compound?

A1: Both methods are viable and the "better" choice depends on the available starting materials and desired scale.

  • N-Alkylation is often simpler and uses readily available 3-bromobenzyl bromide. However, it is more prone to over-alkylation, which can reduce the yield and complicate purification.

  • Reductive Amination starts from 3-bromobenzaldehyde and can offer higher selectivity and avoid the formation of quaternary ammonium salts, especially when using a mild reducing agent like sodium triacetoxyborohydride.[2] This method is often preferred for achieving higher purity.

Q2: What is the typical yield and purity I can expect for the synthesis of this compound?

A2: The yield and purity can vary significantly based on the reaction conditions and purification method. The following table provides a general expectation based on literature for similar compounds.

Synthetic Method Typical Yield Range Purity after Purification
N-Alkylation60-85%>95% (after column chromatography)
Reductive Amination70-95%>98% (after column chromatography)

Q3: How can I best purify crude this compound?

A3: The most effective purification method is typically column chromatography on silica gel . A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is usually effective. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent tailing of the basic product on the silica gel. For less pure samples, an initial acid-base extraction can be performed to remove neutral and acidic impurities before chromatography.

Q4: My final product of this compound is a yellow oil, but I have seen it reported as a solid. What does this mean?

A4: The physical state of this compound can depend on its purity. The presence of impurities can lower the melting point, causing it to be an oil at room temperature. Highly pure this compound is expected to be a low-melting solid or a colorless to pale yellow oil. If your product is significantly colored, it may indicate the presence of degradation or oxidation products. In such cases, further purification by column chromatography is recommended.

Q5: What are the key safety precautions I should take when synthesizing this compound?

A5:

  • 3-Bromobenzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor. It should also be handled in a fume hood with appropriate PPE.

  • Sodium borohydride and sodium triacetoxyborohydride are reactive with water and acids, releasing flammable hydrogen gas. They should be handled with care, and reactions should be quenched cautiously.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • Piperidine

  • 3-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add 3-bromobenzyl bromide (1.05 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • 3-Bromobenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous dichloroethane, add piperidine (1.1 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.

  • Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Visualizations

Synthesis_Workflow cluster_alkylation N-Alkylation Pathway cluster_reductive_amination Reductive Amination Pathway A_start Piperidine + 3-Bromobenzyl Bromide A_reaction Reaction (Base, Solvent, RT) A_start->A_reaction A_workup Aqueous Work-up A_reaction->A_workup A_purification Column Chromatography A_workup->A_purification A_product This compound A_purification->A_product R_start Piperidine + 3-Bromobenzaldehyde R_imine Imine Formation (Acid catalyst) R_start->R_imine R_reduction Reduction (NaBH(OAc)₃) R_imine->R_reduction R_workup Aqueous Work-up R_reduction->R_workup R_purification Column Chromatography R_workup->R_purification R_product This compound R_purification->R_product

Caption: Synthetic pathways for this compound.

Troubleshooting_Yield start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC/GC-MS side_reactions Side Reactions? start->side_reactions Analyze Byproducts workup_loss Loss during Work-up? start->workup_loss Evaluate Procedure increase_time Increase Reaction Time/ Temperature incomplete_reaction->increase_time Yes check_reagents Check Reagent Purity incomplete_reaction->check_reagents Yes optimize_stoichiometry Optimize Stoichiometry (e.g., excess amine) side_reactions->optimize_stoichiometry Yes control_addition Slow Addition of Alkyl Halide side_reactions->control_addition Yes adjust_ph Adjust pH during Extraction workup_loss->adjust_ph Yes break_emulsion Use Brine to Break Emulsion workup_loss->break_emulsion Yes

Caption: Troubleshooting low yield issues.

References

stability issues with 1-(3-Bromobenzyl)piperidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and storage of 1-(3-Bromobenzyl)piperidine. This information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter stability-related issues during the storage and handling of this compound. This guide addresses common problems in a question-and-answer format.

Question 1: I noticed a discoloration (e.g., yellowing) of my this compound sample during storage. What could be the cause?

Answer: Discoloration of piperidine-containing compounds can be indicative of degradation. Potential causes include:

  • Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, especially when exposed to air (oxygen) over prolonged periods.

  • Light Exposure: Benzyl halides and similar structures can be light-sensitive, leading to decomposition and the formation of colored impurities.[1]

  • Presence of Impurities: Trace impurities from the synthesis process could be less stable and degrade over time, causing discoloration of the bulk material.

Recommended Actions:

  • Visual Inspection: Note the extent of the discoloration. A slight change in color may not significantly impact the purity for some applications, but significant darkening suggests notable degradation.

  • Purity Check: Assess the purity of the material using an appropriate analytical method such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Compare the analytical profile to that of a fresh or reference sample if available.

  • Proper Storage: Ensure the compound is stored under the recommended conditions (see FAQ section). Use amber vials or wrap containers in aluminum foil to protect from light. Purge the container with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Question 2: I observe precipitation or crystal formation in my solution of this compound in an organic solvent after storage. What is happening?

Answer: Precipitation from a solution can occur for several reasons:

  • Salt Formation: Piperidines are basic and can react with acidic gases in the atmosphere, such as carbon dioxide, to form carbonate salts, which may be insoluble in the organic solvent.[2] Similarly, exposure to acidic vapors (e.g., from nearby bottles of acids) can lead to the formation of other salts (e.g., hydrochloride).[2]

  • Temperature Fluctuations: The solubility of the compound may have been exceeded due to storage at a lower temperature than when it was initially dissolved.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

Recommended Actions:

  • Solubility Check: Gently warm the solution to see if the precipitate redissolves. If it does, the issue is likely related to temperature-dependent solubility.

  • Isolate and Analyze Precipitate: If the precipitate does not redissolve upon warming, isolate it by filtration or centrifugation and analyze it separately from the supernatant. Techniques like IR spectroscopy or NMR spectroscopy could help identify the nature of the precipitate (e.g., a salt or a degradation product).

  • Inert Atmosphere: When preparing solutions for storage, use solvents that have been degassed and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric gases.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C).[3][4]Reduces the rate of potential degradation reactions.
Atmosphere In a tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen).[3][5]Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Light In an amber or opaque container, or protected from light.[1]Prevents light-induced degradation.
Container Glass vial with a secure, chemically resistant cap.[6]Ensures no reaction with or leaching from the container.

Q2: Is this compound sensitive to moisture?

Q3: How can I quickly check the purity of my stored this compound?

A3: A quick purity check can be performed using Thin Layer Chromatography (TLC). The presence of multiple spots, especially those not present in a fresh sample, indicates the presence of impurities or degradation products. For a more quantitative assessment, HPLC or GC analysis is recommended.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • TLC plate (e.g., silica gel 60 F254)

  • Developing solvent system (e.g., a mixture of ethyl acetate and hexanes, the ratio may need to be optimized)

  • TLC developing chamber

  • Visualizing agent (e.g., UV lamp, potassium permanganate stain)

  • Capillary tubes for spotting

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the prepared solution onto the baseline of the TLC plate. If available, spot a reference sample of known purity alongside for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp (if the compound is UV active). Further visualization can be achieved by staining, for example, with a potassium permanganate solution, which is effective for visualizing amine compounds.

  • Analysis: A pure compound should ideally show a single spot. The presence of additional spots suggests the presence of impurities or degradation products. The retention factor (Rf) of the main spot should be consistent.

Visualizations

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_actions Troubleshooting Actions Discoloration Discoloration of Sample Oxidation Oxidation (Air Exposure) Discoloration->Oxidation Light Light Degradation Discoloration->Light Impurity Initial Impurities Discoloration->Impurity Precipitation Precipitation in Solution Precipitation->Impurity Salt Salt Formation (CO2/Acid Vapors) Precipitation->Salt Temp Temperature Fluctuation Precipitation->Temp PurityCheck Perform Purity Check (TLC/HPLC) Oxidation->PurityCheck Light->PurityCheck Impurity->PurityCheck AnalyzePrecipitate Isolate & Analyze Precipitate Salt->AnalyzePrecipitate StoreProperly Ensure Proper Storage Temp->StoreProperly PurityCheck->StoreProperly Inert Use Inert Atmosphere AnalyzePrecipitate->Inert

Caption: Troubleshooting workflow for stability issues with this compound.

References

Technical Support Center: Navigating Steric Hindrance in Piperidine Derivative Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges involving steric hindrance in reactions with piperidine derivatives. The piperidine scaffold is a vital structural motif in pharmaceuticals, but its functionalization can be challenging, especially with increased substitution on the ring.[1][2]

Section 1: N-Alkylation of Sterically Hindered Piperidines

The introduction of alkyl groups onto the piperidine nitrogen is a fundamental transformation that can be significantly impeded by substituents, particularly at the C2 and C6 positions.

Frequently Asked Questions (FAQs)

Q1: My direct N-alkylation of a 2-substituted piperidine with an alkyl halide is giving low yields and significant dialkylation byproducts. What's going wrong and how can I fix it?

A1: This is a common issue. The steric bulk from the 2-substituent hinders the approach of the alkylating agent. Furthermore, the high reactivity of piperidine can lead to the formation of quaternary ammonium salts (over-alkylation).[3][4]

Here are strategies to improve mono-alkylation selectivity:

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via syringe pump) keeps the piperidine in excess, statistically favoring the mono-alkylation product.[5]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the reaction.[5] An inorganic base like potassium carbonate (K₂CO₃) can also be effective.[5]

  • Alternative Method - Reductive Amination: Switch to reductive amination. This milder, often more selective method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This approach completely avoids the problem of over-alkylation.[3]

Q2: Which reducing agent is best for the reductive amination of a hindered piperidine?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of more reactive carbonyl compounds (aldehydes/ketones), preventing the reduction of your starting material.[3]

Troubleshooting Guide: Low-Yield Reductive Amination
ProblemProbable CauseRecommended Solution
Reaction Stalls Incomplete iminium ion formation due to steric hindrance.Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate iminium ion formation. Ensure anhydrous conditions, as water can hydrolyze the iminium intermediate.
Low Conversion The reducing agent is not sufficiently reactive or has decomposed.Use a fresh bottle of sodium triacetoxyborohydride. Ensure the reaction is run under an inert atmosphere if reagents are sensitive.
Side Product Formation The aldehyde/ketone is unstable or undergoing side reactions.Use freshly distilled or purified carbonyl compounds. Maintain a controlled temperature (often room temperature is sufficient).
Experimental Protocol: N-Alkylation of a 2-Substituted Piperidine via Reductive Amination

This protocol describes a general procedure for the N-alkylation of a sterically hindered piperidine with an aldehyde.

Materials:

  • 2-substituted piperidine (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-substituted piperidine and the anhydrous solvent.

  • Add the aldehyde or ketone to the solution and stir for 20-30 minutes at room temperature. If iminium formation is slow, a catalytic amount of acetic acid can be added.

  • Carefully add sodium triacetoxyborohydride in portions to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Method Selection for N-Alkylation

start Start: N-Alkylation of a Hindered Piperidine q1 Is over-alkylation a major issue? start->q1 direct_alk Strategy: Direct Alkylation q1->direct_alk No reductive_am Strategy: Reductive Amination q1->reductive_am Yes opt_direct Optimize: 1. Slow addition of alkylating agent 2. Use hindered base (DIPEA) 3. Control stoichiometry direct_alk->opt_direct opt_reductive Optimize: 1. Use NaBH(OAc)3 2. Anhydrous conditions 3. Catalytic acid if needed reductive_am->opt_reductive

A decision workflow for choosing between direct alkylation and reductive amination.

Section 2: N-Acylation of Sterically Hindered Piperidines

Acylating a hindered piperidine can be challenging due to the reduced nucleophilicity of the nitrogen atom and steric clash with the acylating agent.[6]

Frequently Asked Questions (FAQs)

Q1: My standard acylation of a 2,6-disubstituted piperidine using an acid chloride and triethylamine is very slow and incomplete. What can I do?

A1: This is a classic case of steric hindrance. For such challenging couplings, standard conditions are often insufficient. You need to increase the reactivity of the system.

  • Use a More Powerful Coupling Agent: Switch from a simple acid chloride/base system to a modern uronium or phosphonium salt-based coupling reagent. Reagents like HATU, HBTU, or COMU are highly effective for hindered amide bond formations.[7][8]

  • Add a Nucleophilic Catalyst: The addition of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, even with less reactive acylating agents.[5]

  • Convert to a More Reactive Intermediate: An alternative strategy is the in-situ conversion of the carboxylic acid to a more reactive acyl fluoride using a reagent like TFFH. Acyl fluorides are less sterically demanding and highly reactive towards amines.[7]

Quantitative Data: Comparison of Coupling Reagents for Hindered Couplings
Reagent ClassExamplesRelative EffectivenessKey Considerations
CarbodiimidesEDC, DCCLow to ModerateOften insufficient for hindered substrates; requires additives like HOBt or OxymaPure.[7]
Phosphonium SaltsPyBOP, PyAOPHighHighly effective, especially for coupling N-methylated amino acids.[7]
Uronium/Aminium SaltsHBTU, HATU, COMUVery HighGenerally the most powerful class for hindered couplings; HATU and COMU are often cited for their high reactivity.[7][8]

Diagram 2: Overcoming Hindrance in N-Acylation

sub_a Hindered Piperidine product Acylated Piperidine (Amide Product) sub_a->product sub_b Carboxylic Acid reagent Powerful Coupling Reagent (e.g., HATU, COMU) sub_b->reagent reagent->product activates base Hindered Base (DIPEA) base->product solvent Polar Aprotic Solvent (DMF) solvent->product

Key components for a successful N-acylation of a hindered piperidine.

Section 3: C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming aryl C-N bonds, but it is highly sensitive to steric hindrance on both the amine and the aryl halide.[6][9]

Frequently Asked Questions (FAQs)

Q1: I'm trying to couple a 2,6-disubstituted piperidine with an ortho-substituted aryl bromide, and my yield is nonexistent. What are the critical parameters to optimize?

A1: This is a "doubly hindered" coupling, one of the most challenging substrates for Buchwald-Hartwig amination. Success hinges on the careful selection of the catalyst system.

  • Ligand Choice is Critical: Standard phosphine ligands will fail. You must use a bulky, electron-rich biaryl phosphine ligand. Ligands such as XPhos, SPhos, and RuPhos are specifically designed to promote the difficult reductive elimination step for hindered substrates.[10]

  • Use a Pre-catalyst: To ensure a consistent palladium-to-ligand ratio and simplify the setup under anaerobic conditions, use a modern, air-stable pre-catalyst like XPhos Pd G3.[10]

  • Base and Temperature: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential.[10] These reactions often require elevated temperatures (e.g., 100 °C in toluene), but excessive heat can cause catalyst decomposition.[10]

  • Anaerobic Conditions: The Pd(0) active catalyst is extremely sensitive to oxygen. Rigorous exclusion of air using Schlenk techniques or a glovebox is mandatory.[10]

Troubleshooting Guide: Low-Yield Buchwald-Hartwig Amination
ProblemProbable CauseRecommended Solution
No Reaction Catalyst system is not active enough for the hindered substrate.Switch to a more electron-rich and bulky ligand (e.g., from XPhos to a more advanced generation ligand if available). Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Reaction Stalls Catalyst decomposition at high temperatures.Use a more robust ligand system.[10] Consider lowering the temperature and accepting a longer reaction time.
Aryl Halide Homocoupling (Biaryl Formation) C-C coupling is competing with C-N coupling.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[10] Use a ligand that favors C-N reductive elimination.
Hydrodehalogenation The aryl halide is reduced instead of coupled.This can result from β-hydride elimination from the Pd-amide intermediate.[9] Ensure the base is completely anhydrous. Sometimes changing the base (e.g., to LHMDS) can mitigate this.
Quantitative Data: Buchwald-Hartwig Coupling of Piperidine with Heteroaryl Chlorides

The following data illustrates the importance of the catalyst system in coupling piperidine with challenging heteroaryl chlorides.

Heteroaryl ChlorideAmineCatalyst SystemYieldReference
2-ChlorobenzothiazolePiperidinePd₂(dba)₃ / Ligand92%[11]
2-Methyl-5-chloro-benzoxazolePiperidinePd₂(dba)₃ / Ligand50%[11]
2-Phenyl-5-chloro-benzoxazolePiperidinePd₂(dba)₃ / Ligand~100%[11]

Note: The lower yield with the 2-methyl substituted benzoxazole was attributed to side reactions caused by the deprotonation of the acidic methyl group by the strong base.[11]

Diagram 3: Troubleshooting Low-Yield N-Arylation Reactions

start Low Yield in N-Arylation Reaction q_ligand Using a bulky biaryl phosphine ligand? (e.g., XPhos, SPhos) start->q_ligand s_ligand Switch to a more robust, -electron-rich ligand. q_ligand->s_ligand No q_anaerobic Are conditions strictly anaerobic? q_ligand->q_anaerobic Yes s_ligand->q_anaerobic s_anaerobic Degas solvent and use Schlenk technique or a glovebox. q_anaerobic->s_anaerobic No q_base Is the base strong and non-nucleophilic? (e.g., NaOtBu) q_anaerobic->q_base Yes s_anaerobic->q_base s_base Use fresh, anhydrous NaOtBu or another strong base like LHMDS. q_base->s_base No q_temp Is temperature optimized? q_base->q_temp Yes s_base->q_temp s_temp Screen temperatures. High temp can degrade catalyst, low temp can stall reaction. q_temp->s_temp No end Problem likely resolved or substrate is exceptionally difficult. q_temp->end Yes s_temp->end Consider increasing catalyst loading

A logical workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.

Section 4: Advanced Strategies for Highly Hindered Systems

When conventional methods fail, even after optimization, several advanced strategies can be employed.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate slow reactions by efficiently and rapidly heating the reaction mixture.[12] For sterically hindered couplings that require high temperatures, microwave synthesis can reduce reaction times from many hours to minutes, often leading to higher yields by minimizing the formation of degradation byproducts.[12][13]

Flow Chemistry

Continuous flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time.[1] For highly exothermic or fast reactions, flow reactors provide superior heat and mass transfer compared to batch synthesis, leading to improved yields, safety, and scalability.[1][2] A diastereoselective synthesis of α-chiral piperidines has been demonstrated with excellent yields (>80%) and short residence times (minutes) using a flow protocol.[14]

References

Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 1-(3-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 1-(3-Bromobenzyl)piperidine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions that form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the aryl bromide position. The most common reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond.

  • Buchwald-Hartwig Amination: Coupling with a primary or secondary amine to form a new C-N bond.[1]

  • Heck Reaction: Reaction with an alkene to form a substituted alkene.[2]

  • Sonogashira Coupling: Coupling with a terminal alkyne to form a C-C triple bond.[3]

Q2: What is a typical starting catalyst loading for these reactions?

A2: For many palladium-catalyzed cross-coupling reactions, a good starting point for catalyst loading is between 1-2 mol%.[4][5] For more challenging or small-scale reactions where maximizing the yield is the priority, a higher loading of up to 5 mol% might be necessary.[6][7] In industrial applications, significant effort is dedicated to reducing the catalyst loading to below 1 mol% for economic reasons.[6]

Q3: How does the piperidine nitrogen affect the catalytic reaction?

A3: The Lewis basic nitrogen atom in the piperidine ring can coordinate with the palladium catalyst, potentially leading to catalyst poisoning or deactivation.[8] This can result in lower product yields. To mitigate this, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often recommended.[8][9] Another strategy is the slow addition of the this compound to the reaction mixture to maintain its low concentration.[8]

Q4: Can I use the same catalyst system for different coupling partners?

A4: While some catalyst systems are quite versatile, it is often necessary to screen different ligands and reaction conditions for optimal results with different coupling partners. The choice of ligand is critical for success. For instance, bulky, electron-rich phosphine ligands are often effective for sterically hindered substrates.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium source may be old or oxidized. If using a Pd(II) source, it may not be reducing to the active Pd(0) species in situ.[8] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or the reactivity of the substrate.[6] 3. Catalyst Poisoning: The piperidine nitrogen may be deactivating the catalyst.[8] Impurities in starting materials or solvents can also act as poisons.[4] 4. Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation.[6]1. Use a fresh batch of catalyst or a more stable precatalyst.[7][10] Consider a pre-reduction step if using a Pd(II) source.[6] 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%).[7] 3. Use bulky, electron-rich ligands to shield the palladium center.[8] Purify starting materials and use anhydrous, degassed solvents.[6][10] 4. Screen a variety of ligands, particularly bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos.[8][9]
Formation of Side Products (e.g., Homocoupling) 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[8] 2. Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can influence the formation of side products.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[8] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents.[6] Running the reaction at the lowest effective temperature may also help.[8]
Inconsistent Results Between Batches 1. Variations in Experimental Conditions: Subtle changes in atmosphere, temperature, or stirring can lead to inconsistent outcomes.[4] 2. Variable Quality of Reagents: The purity of starting materials, solvents, and the base can vary between batches.[4]1. Ensure a consistently inert atmosphere and precise temperature control.[4] Use consistent and efficient stirring.[4] 2. Use freshly purified solvents and reagents for each batch.[4] Store bulk bases in a desiccator.[10]

Quantitative Data Summary

The optimal catalyst loading is highly dependent on the specific reaction. The following table provides illustrative data on how catalyst loading can affect the yield of a typical Buchwald-Hartwig amination reaction. These are representative values and may differ for your specific experimental setup.

Catalyst Loading (mol%)Representative Yield (%)Remarks
0.540-60Economical for large-scale synthesis, but may lead to incomplete conversion or require longer reaction times.[6]
1.075-90Often a good starting point for optimization, providing a balance between cost and efficiency.[6]
2.0>90Higher loading can drive the reaction to completion, which is particularly useful for less reactive substrates.[6]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination)
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand, and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents) to a dry Schlenk tube or reaction vial.[6]

  • Addition of Reagents: Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).[11]

  • Addition of Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[5][11]

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[11]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction, for example, with a saturated aqueous solution of ammonium chloride.[11]

  • Purification: Dilute the mixture with an organic solvent, wash with water and brine, and dry the organic layer. The crude product can then be purified by column chromatography.[11]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation prep_catalyst 1. Add Catalyst, Ligand, and Base prep_reagents 2. Add this compound and Coupling Partner prep_catalyst->prep_reagents prep_solvent 3. Add Anhydrous, Degassed Solvent prep_reagents->prep_solvent react_heat 4. Heat with Vigorous Stirring prep_solvent->react_heat react_monitor 5. Monitor Reaction Progress (TLC, GC/LC-MS) react_heat->react_monitor workup_quench 6. Quench Reaction react_monitor->workup_quench workup_purify 7. Extraction and Purification workup_quench->workup_purify product Final Product workup_purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

Comparative NMR Analysis of 1-(3-Bromobenzyl)piperidine and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Bromobenzyl)piperidine. Due to the limited availability of published spectra for this specific molecule, this guide leverages experimental data from structurally similar compounds, namely 1-(4-bromobenzyl)piperidine and unsubstituted piperidine, to provide a detailed and predictive analysis.

Predicted and Comparative NMR Data

The following tables summarize the expected chemical shifts for this compound, based on data from analogous compounds. This comparative approach allows for a robust estimation of the spectral features of the target molecule.

Table 1: ¹H NMR Data Comparison

Proton Assignment (this compound) Predicted Chemical Shift (δ, ppm) Comparative Chemical Shift (δ, ppm) in 1-(4-bromobenzyl)piperidine[1] Comparative Chemical Shift (δ, ppm) in Piperidine[2]
Aromatic-H7.20 - 7.607.44 (d, 2H), 7.21 (d, 2H)-
Benzyl-CH₂~3.453.43 (s, 2H)-
Piperidine-Hα (Axial & Equatorial)~2.352.33 (br s, 4H)2.79
Piperidine-Hβ (Axial & Equatorial)~1.551.54 (quint, 4H)2.04
Piperidine-Hγ (Axial & Equatorial)~1.401.41 (quint, 2H)1.58 - 1.46

Table 2: ¹³C NMR Data Comparison

Carbon Assignment (this compound) Predicted Chemical Shift (δ, ppm) Comparative Chemical Shift (δ, ppm) in 1-(4-bromobenzyl)piperidine[1] Comparative Chemical Shift (δ, ppm) in Piperidine
Aromatic C-Br~122119.73-
Aromatic C-H125 - 131130.91, 130.74-
Aromatic C-ipso~140138.13-
Benzyl-CH₂~6361.98-
Piperidine-Cα~5453.8047.9
Piperidine-Cβ~2625.5627.2
Piperidine-Cγ~2423.9725.2

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra, based on methodologies reported for similar compounds.[1]

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Structure and Predicted Correlations

The chemical structure of this compound is presented below, illustrating the key proton and carbon environments that give rise to the predicted NMR signals.

Caption: Structure of this compound showing key atomic groups.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, and a thorough analysis of fragmentation patterns can provide definitive structural confirmation. This guide offers a detailed comparison of the expected mass spectrometry fragmentation pattern of 1-(3-Bromobenzyl)piperidine against related chemical structures, supported by established fragmentation principles. Detailed experimental protocols are also provided to aid in the acquisition of comparable data.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and a series of fragment ions resulting from predictable cleavage pathways. A key feature will be the isotopic signature of the bromine atom. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (~1:1 ratio).[1][2][3] This results in a pair of peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge units (m/z) and having almost equal intensities.[1][2][3]

The fragmentation of this compound is primarily dictated by the lability of the benzylic C-N bond and the stability of the resulting fragments. The piperidine ring itself can also undergo characteristic fragmentation.

A logical workflow for predicting and analyzing the fragmentation is as follows:

Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation Primary Fragmentation Pathways cluster_fragments Resulting Fragment Ions Molecule This compound MolecularIon Molecular Ion [M]+• m/z 253/255 Molecule->MolecularIon Electron Impact (EI) BenzylicCleavage Benzylic C-N Cleavage (α-cleavage) MolecularIon->BenzylicCleavage PiperidineRingCleavage Piperidine Ring Fragmentation MolecularIon->PiperidineRingCleavage BromobenzylCation Bromobenzyl Cation [C7H6Br]+ m/z 169/171 BenzylicCleavage->BromobenzylCation PiperidiniumCation Piperidinium Cation [C5H10N]+ m/z 84 BenzylicCleavage->PiperidiniumCation PiperidineFragments Piperidine Ring Fragments e.g., m/z 56, 43 PiperidineRingCleavage->PiperidineFragments TropyliumIon Loss of Br• [C7H6]+ m/z 91 BromobenzylCation->TropyliumIon Loss of Br radical

References

A Comparative Guide to HPLC and GC-MS Methods for the Validation of 1-(3-Bromobenzyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of synthetic pathways for pharmaceutical intermediates like 1-(3-Bromobenzyl)piperidine is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally unstable compounds.[1] It offers high precision and is adept at separating the main compound from trace-level impurities.[2] Gas Chromatography (GC), especially when coupled with a Mass Spectrometer (GC-MS), is the preferred method for volatile and semi-volatile organic compounds.[3] It provides excellent separation efficiency and definitive identification of compounds.[1] The choice between HPLC and GC-MS largely depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[2]

Experimental Protocols

Detailed methodologies for HPLC and GC-MS analysis are presented below. These protocols are designed for the validation of this compound synthesis, including the identification of the main compound and potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 70% Acetonitrile

    • 20-25 min: 70% Acetonitrile

    • 25-30 min: 70% to 30% Acetonitrile

    • 30-35 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 254 nm.[4]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of this compound and any volatile or semi-volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.[7]

    • Hold at 280°C for 10 minutes.

  • Injection Port Temperature: 270°C.

  • Injection Mode: Split (split ratio 20:1).[7]

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.[7]

  • Quadrupole Temperature: 150°C.[8]

  • Scan Range: 40-500 amu.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data for the validation of the proposed HPLC and GC-MS methods for this compound analysis. The data provided is illustrative and representative of typical performance for these analytical techniques.

Table 1: HPLC Method Validation Data

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%
Retention Time (min) ~15.2

Table 2: GC-MS Method Validation Data

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantitation (LOQ) 0.03 ng/mL
Accuracy (% Recovery) 97.8 - 102.5%
Precision (% RSD) < 3.0%
Retention Time (min) ~12.5

Method Comparison

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile or semi-volatile analytes.[3]
Sensitivity High sensitivity, suitable for trace impurity analysis.[9]Very high sensitivity, especially in selected ion monitoring (SIM) mode.
Selectivity Good selectivity based on polarity and column chemistry.Excellent selectivity and definitive identification through mass fragmentation patterns.[1]
Sample Preparation Generally straightforward, involving dissolution and filtration.May require derivatization for non-volatile compounds.
Analysis Time Typically 10-60 minutes per sample.[1]Often faster, with run times from a few minutes to half an hour.[1]
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial investment.

Workflow for Synthesis Validation

The following diagram illustrates the logical workflow for the synthesis and subsequent analytical validation of this compound.

G Synthesis Synthesis of This compound Crude_Product Crude Product Isolation Synthesis->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Pure_Product Purified This compound Purification->Pure_Product HPLC_Analysis HPLC Analysis (Purity, Impurity Profile) Pure_Product->HPLC_Analysis Quantitative Analysis GCMS_Analysis GC-MS Analysis (Identity, Volatile Impurities) Pure_Product->GCMS_Analysis Confirmatory Analysis Validation_Report Validation Report (Data Compilation & Analysis) HPLC_Analysis->Validation_Report GCMS_Analysis->Validation_Report Release Product Release Validation_Report->Release

Caption: Workflow for the synthesis and analytical validation of this compound.

Conclusion

Both HPLC and GC-MS are indispensable tools for the validation of this compound synthesis. HPLC is a robust method for quantifying the final product and non-volatile impurities, making it ideal for routine quality control.[9] GC-MS provides unparalleled specificity for compound identification and is highly sensitive for detecting volatile and semi-volatile impurities.[1] The choice of method, or the use of both in a complementary fashion, will depend on the specific impurities expected from the synthetic route and the regulatory requirements for the final product. A comprehensive validation approach utilizing both techniques will provide the highest level of confidence in the quality and purity of the synthesized compound.

References

A Comparative Guide to the Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of pharmaceutical agents and biologically active compounds. The strategic introduction of substituents onto the piperidine nitrogen allows for the fine-tuning of a molecule's pharmacological profile. This guide provides a comparative overview of the most common and effective synthetic strategies for the preparation of N-substituted piperidines, with a focus on providing actionable experimental data and protocols for researchers in drug discovery and development.

Three principal synthetic strategies are discussed and compared:

  • Reductive Amination: A versatile method for introducing alkyl groups via the reaction of a piperidine with an aldehyde or ketone.

  • Nucleophilic Substitution (N-Alkylation): A classical approach for the formation of N-alkyl and N-benzyl bonds by reacting piperidine with a suitable electrophile.

  • Buchwald-Hartwig Amination: A powerful transition-metal-catalyzed cross-coupling reaction for the synthesis of N-aryl and N-heteroaryl piperidines.

Comparative Performance of Synthetic Routes

The choice of synthetic route is dictated by the desired substituent, the complexity of the starting materials, and the required reaction conditions. The following table summarizes the key performance indicators for each method based on reported experimental data.

Synthetic RouteTypical SubstratesReagents & ConditionsTypical YieldsAdvantagesDisadvantages
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaCNBH₃, or H₂/Pd-C; Acetic acid or other protic solvent; Room temperature to mild heating70-95%Mild reaction conditions, broad substrate scope, avoids over-alkylation.[1][2]Requires a carbonyl precursor, reducing agents can be toxic or require special handling.
Nucleophilic Substitution Alkyl halides, Benzyl halides, TosylatesK₂CO₃, Et₃N, or other base; DMF, CH₃CN, or other polar aprotic solvent; Room temperature to 80 °C60-90%Simple procedure, readily available starting materials.Can lead to over-alkylation (quaternary salt formation), may require elevated temperatures.[3]
Buchwald-Hartwig Amination Aryl halides, Aryl triflatesPd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu); Toluene or dioxane; 80-110 °C75-95%Excellent for N-aryl and N-heteroaryl bond formation, high functional group tolerance.[4][5]Requires an expensive palladium catalyst and ligand, sensitive to air and moisture.[6]

Experimental Protocols

Detailed experimental procedures for each of the compared synthetic routes are provided below.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-benzylation of piperidine using benzaldehyde and sodium triacetoxyborohydride.

  • Materials: Piperidine (1.0 equiv), Benzaldehyde (1.05 equiv), Sodium triacetoxyborohydride (1.5 equiv), Dichloromethane (DCM), Acetic acid (catalytic amount).

  • Procedure:

    • To a solution of piperidine in DCM, add benzaldehyde and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-benzylpiperidine.

Protocol 2: N-Alkylation via Nucleophilic Substitution

This protocol details the N-alkylation of piperidine with benzyl bromide.

  • Materials: Piperidine (1.0 equiv), Benzyl bromide (1.1 equiv), Potassium carbonate (1.5 equiv), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of piperidine in DMF, add potassium carbonate.

    • Add benzyl bromide dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature or heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-benzylpiperidine.[3]

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of piperidine with 4-chloroanisole.

  • Materials: 4-Chloroanisole (1.0 equiv), Piperidine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), Sodium tert-butoxide (1.4 equiv), Anhydrous toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Add anhydrous, degassed toluene, followed by piperidine and then 4-chloroanisole.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.[6]

Synthetic Route Selection Workflow

The selection of an appropriate synthetic route for a target N-substituted piperidine can be guided by a logical workflow that considers the nature of the desired substituent and the availability of starting materials.

Synthetic Routes to N-Substituted Piperidines Target Target N-Substituted Piperidine Substituent_Type Nature of N-Substituent? Target->Substituent_Type Aryl_Heteroaryl Aryl or Heteroaryl Substituent_Type->Aryl_Heteroaryl Aryl Alkyl_Benzyl Alkyl or Benzyl Substituent_Type->Alkyl_Benzyl Alkyl Buchwald Buchwald-Hartwig Amination Aryl_Heteroaryl->Buchwald Starting_Material Starting Material Availability? Alkyl_Benzyl->Starting_Material Carbonyl Aldehyde/Ketone Available Starting_Material->Carbonyl Carbonyl Halide Alkyl/Benzyl Halide Available Starting_Material->Halide Halide Reductive Reductive Amination Carbonyl->Reductive Nucleophilic Nucleophilic Substitution Halide->Nucleophilic

References

A Comparative Analysis of the Reactivity of 1-(3-Bromobenzyl)piperidine and 1-(4-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-(3-Bromobenzyl)piperidine and 1-(4-Bromobenzyl)piperidine. The positional isomerism of the bromo substituent on the benzyl ring significantly influences the electronic properties of the molecule, leading to notable differences in reactivity across various common organic transformations. This analysis is supported by established principles of physical organic chemistry and provides detailed experimental protocols for validation.

Introduction to the Compounds

This compound and 1-(4-Bromobenzyl)piperidine are substituted aromatic halides commonly utilized as building blocks in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and the bromo-functionalized benzyl group allows for a variety of subsequent chemical modifications. Understanding the relative reactivity of these isomers is crucial for reaction optimization, predicting reaction outcomes, and designing efficient synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for designing experimental setups and for the purification of reaction products.

PropertyThis compound1-(4-Bromobenzyl)piperidine
CAS Number Not readily available178162-69-1[1][2][3][4]
Molecular Formula C₁₂H₁₆BrNC₁₂H₁₆BrN[1][2][3]
Molecular Weight 254.17 g/mol 254.17 g/mol [1][2]
Appearance Likely a liquid or low-melting solidSolid[1][2][5]
Boiling Point Predicted: ~302.9 °CPredicted: 302.9±17.0 °C[5]
Density Predicted: ~1.32 g/cm³Predicted: 1.323±0.06 g/cm³[5]

Reactivity Comparison: A Theoretical Framework

The primary difference in reactivity between the meta and para isomers stems from the electronic influence of the piperidinomethyl (-CH₂-piperidine) substituent on the carbon-bromine (C-Br) bond. The piperidinomethyl group is considered to be a weak electron-donating group (EDG) through an inductive effect.

Electronic Effects on the Aromatic Ring

G cluster_meta This compound cluster_para 1-(4-Bromobenzyl)piperidine M_Struct meta-Substituent M_Effect Inductive Effect (Weak EDG) M_Struct->M_Effect M_Reactivity Higher Reactivity in Pd-Coupling & Li-Halogen Exchange M_Effect->M_Reactivity P_Struct para-Substituent P_Effect Inductive & Resonance Effects (Stronger EDG at C-Br) P_Struct->P_Effect P_Reactivity Lower Reactivity in Pd-Coupling & Li-Halogen Exchange P_Effect->P_Reactivity Title Influence of Substituent Position on Reactivity

Caption: Electronic effects of the piperidinomethyl group on reactivity.

In the para-isomer, the electron-donating inductive effect directly opposes the bromine atom, leading to a more electron-rich C-Br bond compared to the meta-isomer, where the inductive effect is less pronounced at the site of the bromine. This difference in electron density at the reaction center dictates the relative rates in several key reaction classes.

Predicted Reactivity in Common Transformations

Reaction TypePredicted More Reactive IsomerRationale
Palladium-Catalyzed Cross-Coupling This compoundThe rate-determining step, oxidative addition, is favored for more electron-deficient aryl halides. The para-isomer's C-Br bond is more electron-rich, slowing this step.
Lithium-Halogen Exchange This compoundThis reaction is faster for aryl halides that can better stabilize the resulting negative charge of the aryllithium intermediate. The electron-donating group in the para position is more destabilizing to the forming carbanion.[6]
Grignard Reagent Formation This compoundThe formation of a Grignard reagent is generally favored for more electrophilic carbon-halogen bonds. The increased electron density at the para position may slightly disfavor the reaction with magnesium metal.
Nucleophilic Aromatic Substitution (SNAr) Not ApplicableNeither isomer is sufficiently activated for SNAr, as this reaction requires strong electron-withdrawing groups ortho or para to the leaving group. The piperidinomethyl group is electron-donating.

Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity differences, competitive experiments or parallel reactions under identical conditions are recommended. Below are detailed protocols for two common and relevant transformations.

Protocol 1: Competitive Suzuki-Miyaura Cross-Coupling

This experiment will determine the relative reactivity of the two isomers in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 1-(4-Bromobenzyl)piperidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Water, deionized

  • Internal standard (e.g., dodecane)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.5 mmol, 1.0 eq), 1-(4-Bromobenzyl)piperidine (0.5 mmol, 1.0 eq), and phenylboronic acid (1.2 mmol, 1.2 eq relative to total bromide).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).

  • Add anhydrous toluene (10 mL) and a solution of K₂CO₃ (2.0 mmol, 2.0 eq) in deionized water (2 mL) and ethanol (2 mL).

  • Add a known amount of an internal standard (e.g., dodecane).

  • Stir the mixture vigorously and heat to 80 °C.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes). Quench each aliquot with water and extract with diethyl ether.

  • Analyze the organic extracts by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the ratio of the unreacted starting materials and the corresponding products.

  • Plot the consumption of each starting material over time to determine the relative reaction rates.

Protocol 2: Competitive Lithium-Halogen Exchange

This experiment will assess the relative rates of bromine-lithium exchange.

Materials:

  • This compound

  • 1-(4-Bromobenzyl)piperidine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde (as an electrophilic trap)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Internal standard (e.g., dodecane)

  • Argon or Nitrogen gas supply

  • Dry glassware and syringes for inert atmosphere techniques

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (0.5 mmol, 1.0 eq) and 1-(4-Bromobenzyl)piperidine (0.5 mmol, 1.0 eq).

  • Add anhydrous THF (10 mL) and a known amount of an internal standard.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 mmol, 1.0 eq relative to total bromide) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C.

  • After a short period (e.g., 10 minutes), add benzaldehyde (1.2 mmol, 1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR spectroscopy or GC-MS to determine the ratio of the two trapped products, which will reflect the relative rates of the lithium-halogen exchange.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for comparing the reactivity of the two isomers.

G start Start setup Competitive Reaction Setup (Equimolar Isomers + Reagents) start->setup reaction Run Reaction under Controlled Conditions (Time, Temperature) setup->reaction sampling Aliquots Taken at Time Intervals reaction->sampling analysis Quantitative Analysis (GC, NMR, LC-MS) sampling->analysis results Determine Ratio of Products/Starting Materials analysis->results conclusion Establish Relative Reactivity results->conclusion

Caption: General workflow for competitive reactivity studies.

Conclusion

Based on established electronic principles, This compound is predicted to be more reactive than 1-(4-Bromobenzyl)piperidine in common synthetic transformations that are sensitive to the electron density of the C-Br bond, such as palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. This is attributed to the weaker electron-donating influence of the meta-piperidinomethyl substituent at the reaction center compared to the para-substituent. For researchers and drug development professionals, this implies that reactions involving the 4-bromo isomer may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields and conversions to the 3-bromo isomer. The provided experimental protocols offer a framework for the quantitative validation of these theoretical predictions.

References

Spectroscopic Comparison of 1-(3-Bromobenzyl)piperidine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed spectroscopic comparison of 1-(3-Bromobenzyl)piperidine with its structural analogs: 1-benzylpiperidine, 1-(2-Bromobenzyl)piperidine, and 1-(4-Bromobenzyl)piperidine. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of their spectroscopic properties to aid in their identification, characterization, and application in medicinal chemistry and pharmacological research.

The benzylpiperidine scaffold is a privileged structure in the development of central nervous system (CNS) active compounds. Derivatives of benzylpiperidine have been notably investigated as serotonin and norepinephrine reuptake inhibitors, as well as ligands for opioid and sigma receptors, indicating their potential in the treatment of various neurological and psychiatric disorders. Understanding the nuanced structural and electronic differences imparted by the position of the bromine substituent on the benzyl ring is crucial for structure-activity relationship (SAR) studies. This guide provides the fundamental spectroscopic data to facilitate such investigations.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs. The data has been compiled from various sources and provides a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic ProtonsBenzylic Protons (-CH₂-)Piperidine Protons (α to N)Piperidine Protons (β, γ to N)
This compound 7.21–7.25 (m, 2H)3.12–3.23 (m)3.12–3.23 (m)1.54–1.76 (m, 6H)
1-Benzylpiperidine 7.20-7.32 (m, 5H)3.24 (s, 2H)2.29 (br s, 4H)1.37-1.38 (d, 6H)
1-(2-Bromobenzyl)piperidine 7.10-7.55 (m, 4H)3.50 (s, 2H)2.35 (br t, 4H)1.40-1.60 (m, 6H)
1-(4-Bromobenzyl)piperidine 7.15 (d, 2H), 7.40 (d, 2H)3.40 (s, 2H)2.30 (br t, 4H)1.35-1.55 (m, 6H)

Note: The data for this compound is for the fragment within a larger molecule, 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine.[1] NMR data for 1-benzylpiperidine and 1-(4-Bromobenzyl)piperidine were obtained from a study on the synthesis of tertiary amines.[2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic C-BrAromatic Quaternary CAromatic CHBenzylic C (-CH₂-)Piperidine C (α to N)Piperidine C (β to N)Piperidine C (γ to N)
This compound ~122~141~126, ~129, ~130~63~54~26~24
1-Benzylpiperidine -138.63129.35, 128.19, 126.9464.0254.5926.0824.51
1-(2-Bromobenzyl)piperidine ~122~138~127, ~128, ~130, ~132~62~54~26~24
1-(4-Bromobenzyl)piperidine 119.73138.13130.91, 130.7461.9853.8025.5623.97

Note: Predicted values are denoted with a tilde (~). Data for 1-benzylpiperidine and 1-(4-Bromobenzyl)piperidine were obtained from a study on the synthesis of tertiary amines.[2]

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-N (Aliphatic)C-Br
This compound ~3050~2800-2950~1450-1600~1100-1200~550-650
1-Benzylpiperidine ~3060~2800-2950~1450-1600~1115-
1-(2-Bromobenzyl)piperidine ~3060~2800-2950~1440-1590~1100~540
1-(4-Bromobenzyl)piperidine ~3020~2800-2950~1480~1110~520

Note: Predicted values are denoted with a tilde (~). Some data is inferred from spectra of similar compounds.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragments
This compound 253/25517491 (tropylium ion), 84 (piperidine fragment)
1-Benzylpiperidine 1759184 (piperidine fragment)
1-(2-Bromobenzyl)piperidine 253/25517491 (tropylium ion), 84 (piperidine fragment)
1-(4-Bromobenzyl)piperidine 253/25517491 (tropylium ion), 84 (piperidine fragment)

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 or 400 MHz spectrometer.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid compound was prepared.

  • Instrumentation: IR spectra were recorded on an FT-IR spectrometer.

  • Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Samples were introduced via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) at 70 eV was typically used. For the LC-MS data of the this compound containing molecule, electrospray ionization (ESI) was used.[1]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of benzylpiperidine analogs for pharmacological screening.

workflow Workflow for Synthesis and Pharmacological Screening of Benzylpiperidine Analogs cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_screening Pharmacological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Bromobenzyl halide, Piperidine) reaction Chemical Synthesis (e.g., Nucleophilic Substitution) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms binding Receptor/Transporter Binding Assays ms->binding functional Functional Assays (e.g., Reuptake Inhibition) binding->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar

Caption: A flowchart illustrating the key stages in the synthesis, characterization, and pharmacological evaluation of novel benzylpiperidine analogs.

Signaling Pathways of Interest

Benzylpiperidine derivatives have shown significant activity as monoamine reuptake inhibitors, particularly targeting the serotonin transporter (SERT). The diagram below illustrates the simplified mechanism of action of a selective serotonin reuptake inhibitor (SSRI) at a serotonergic synapse.

SSRI_Mechanism Mechanism of Action of Serotonin Reuptake Inhibitors cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_synthesis 5-HT Synthesis tryptophan->serotonin_synthesis vesicle Vesicular Storage of 5-HT serotonin_synthesis->vesicle release 5-HT Release vesicle->release serotonin 5-HT release->serotonin receptor 5-HT Receptors serotonin->receptor sert SERT serotonin->sert Reuptake signal Signal Transduction receptor->signal ssri Benzylpiperidine Analog (SSRI) ssri->sert Inhibition

Caption: Simplified diagram of a serotonergic synapse illustrating the inhibition of the serotonin transporter (SERT) by a benzylpiperidine analog acting as an SSRI.

This guide provides a foundational set of spectroscopic data and relevant biological context for this compound and its analogs. Researchers are encouraged to use this information as a starting point for their own detailed investigations into the promising therapeutic potential of this class of compounds.

References

Validating the Purity of 1-(3-Bromobenzyl)piperidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of elemental analysis and other common analytical techniques for validating the purity of 1-(3-Bromobenzyl)piperidine, a versatile piperidine derivative.

This document outlines the experimental methodologies and presents supporting data to offer an objective comparison of the available analytical options.

Purity Assessment of this compound: A Head-to-Head Comparison

The purity of this compound, with the molecular formula C₁₂H₁₆BrN, can be ascertained through various analytical methods. While elemental analysis provides a fundamental assessment of the elemental composition, chromatographic techniques offer a more detailed impurity profile.

Analytical MethodParameterTheoretical Value (%)Typical Experimental Result (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/Precision
Elemental Analysis % Carbon56.7156.65 ± 0.3Not ApplicableNot ApplicableTypically within ±0.4% of the theoretical value[1][2]
% Hydrogen6.356.40 ± 0.3Not ApplicableNot ApplicableTypically within ±0.4% of the theoretical value[1][2]
% Nitrogen5.515.48 ± 0.3Not ApplicableNot ApplicableTypically within ±0.4% of the theoretical value[1][2]
High-Performance Liquid Chromatography (HPLC) Purity>99% (typical target)>99.5%0.015 µg/mL (for similar piperidine compounds)[3]0.044 µg/mL (for similar piperidine compounds)[3]High accuracy (% recovery ~101.82%) and precision (%RSD ~0.6%) can be achieved[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity>99% (typical target)>99.8%Dependent on instrumentation and methodDependent on instrumentation and methodHigh sensitivity and selectivity for volatile impurities

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable purity assessment. Below are representative protocols for elemental analysis and High-Performance Liquid Chromatography (HPLC).

Elemental Analysis Protocol (Combustion Analysis)

Elemental analysis for Carbon, Hydrogen, and Nitrogen (CHN analysis) is a widely used method to determine the elemental composition of a pure organic compound.[5] The technique is based on the complete combustion of the sample in an oxygen-rich environment.

Instrumentation: A calibrated CHN elemental analyzer.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-2 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 900-1000°C) where it undergoes rapid and complete combustion in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).

  • Separation and Detection: The resulting gases are passed through a separation column (often a gas chromatography column) to resolve them. A thermal conductivity detector (TCD) then measures the concentration of each gas relative to a helium carrier gas.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared to the theoretical values calculated from the molecular formula.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it an excellent method for assessing the purity of a compound by detecting and quantifying impurities.[3]

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a data acquisition system.

Procedure:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of a modifying agent like 0.1% trifluoroacetic acid to improve peak shape. The mobile phase should be filtered and degassed.

  • Standard and Sample Preparation:

    • A stock solution of a reference standard of this compound of known purity is prepared in a suitable solvent (e.g., acetonitrile or methanol). A series of dilutions are made to create calibration standards.

    • A solution of the this compound sample to be tested is prepared at a known concentration in the same solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: The calibration standards are injected first to establish a calibration curve of peak area versus concentration. The sample solution is then injected. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Visualizing the Workflow

To better illustrate the logical flow of purity validation, the following diagram outlines the key steps involved in the analysis of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification Sample Test Sample Purification->Sample EA Elemental Analysis (CHN) Sample->EA HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis (Optional) Sample->GCMS Compare Compare Experimental vs. Theoretical Data EA->Compare Purity Determine Purity (%) HPLC->Purity GCMS->Purity Compare->Purity Report Final Purity Report Purity->Report

Caption: Experimental workflow for the purity validation of this compound.

Conclusion

Both elemental analysis and chromatographic methods are valuable tools for the purity validation of this compound. Elemental analysis serves as a fundamental check of the compound's elemental composition and is a good indicator of gross impurities. However, it is often insufficient on its own to detect minor organic impurities.

Chromatographic techniques, particularly HPLC, offer a more comprehensive purity profile by separating and quantifying individual impurities. For rigorous quality control and in drug development settings, a combination of these methods is often employed to ensure the highest level of confidence in the compound's purity. The choice of method will ultimately depend on the specific requirements of the research or application, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.

References

A Comparative Analysis of the Biological Activity of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the development of a wide array of therapeutic agents due to its favorable pharmacokinetic properties. This guide presents a comparative analysis of the biological activities of select piperidine-based compounds, focusing on their anticancer, antimicrobial, and neuroprotective effects. The information is curated from recent studies to provide a clear, data-driven comparison for researchers in drug discovery and development.

Comparative Anticancer Activity

Several piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This section compares the in vitro anticancer activity of three distinct piperidine compounds: 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), Compound 17a, and Compound 16, highlighting their half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values.[1]

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) [1][2]

DerivativeCancer Cell LineIC50 / GI50 (µM)
DTPEP MCF-7 (Breast)5.2
HeLa (Cervical)3.8
Compound 17a PC3 (Prostate)10.5
Compound 16 HT29 (Colon)4.1[2]
786-0 (Renal)0.4[2]
MCF7 (Breast)26.2[2]
Doxorubicin (Ref.) 786-0 (Renal)>100[2]

Comparative Antimicrobial Activity

Piperidine derivatives have also been investigated for their potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) of six novel piperidine derivatives against a panel of pathogenic bacteria.[3][4]

Table 2: Comparative Antimicrobial Activity (MIC in mg/mL) [3]

CompoundBacillus cereusEscherichia coliStaphylococcus aureusBacillus subtilisPseudomonas aeruginosaKlebsiella pneumoniaeMicrococcus luteus
Compound 5 >31.51.5>3>3>31.5
Compound 6 1.51.51.50.751.51.51.5
Compound 7 >3>3>3>3>3>3>3
Compound 8 >3>3>3>3>3>3>3
Compound 9 >3>3>3>3>3>3>3
Compound 10 >3>3>3>3>3>3>3

Comparative Neuroprotective Activity

Recent research has explored the neuroprotective potential of piperidine derivatives, particularly in models of neurodegenerative diseases. This section highlights the neuroprotective effects of novel piperidine urea derivatives in an L-glutamic acid-induced injury model in SH-SY5Y cells.[5]

Table 3: Comparative Neuroprotective Activity (Cell Viability % at 10 µM) [5]

CompoundCell Viability (%)
Model 45.32
Fenazinel (Control) 58.76
A1 55.21
A5 54.89
A6 53.78
A7 60.15
A10 61.54

Signaling Pathways and Mechanisms of Action

The biological effects of these piperidine derivatives are mediated through various cellular mechanisms and signaling pathways.

In anticancer applications, piperidine compounds have been shown to induce apoptosis and interfere with key signaling pathways that regulate cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[6][7] For instance, Compound 17a induces apoptosis in prostate cancer cells by downregulating anti-apoptotic proteins like BCL-2 and XIAP, while upregulating the pro-apoptotic protein BAX.[7][8] Compound 16 is suggested to exert its anticancer effect by intercalating with DNA.[1]

anticancer_pathway Piperidine_17a Compound 17a XIAP XIAP Piperidine_17a->XIAP inhibits BCL2 BCL-2 Piperidine_17a->BCL2 inhibits BAX BAX Piperidine_17a->BAX activates Apoptosis Apoptosis XIAP->Apoptosis BCL2->Apoptosis BAX->Apoptosis neuroprotection_workflow cluster_outcome Outcome Glutamate L-Glutamic Acid SH_SY5Y SH-SY5Y Cells Glutamate->SH_SY5Y induces Injury Neuronal Injury SH_SY5Y->Injury Protection Neuroprotection Piperidine_A10 Piperidine A10 Piperidine_A10->Injury inhibits cell_viability_workflow Seeding Seed Cancer Cells Adherence Overnight Adherence Seeding->Adherence Treatment Treat with Piperidine Derivatives Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT Add MTT Solution Incubation->MTT Formazan Dissolve Formazan MTT->Formazan Read Measure Absorbance Formazan->Read Analyze Calculate IC50/GI50 Read->Analyze disc_diffusion_workflow Inoculate Inoculate Agar Plate Place_Discs Apply Impregnated Discs Inoculate->Place_Discs Incubate Incubate Plate Place_Discs->Incubate Measure Measure Inhibition Zone Incubate->Measure

References

Assessing the Drug-Likeness of 1-(3-Bromobenzyl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the piperidine scaffold is a well-established and privileged structure, present in numerous FDA-approved drugs.[1] Its favorable physicochemical and pharmacokinetic properties often contribute to the overall success of a drug candidate.[2] This guide provides a comparative analysis of the drug-likeness of 1-(3-Bromobenzyl)piperidine derivatives against their corresponding 1-(3-Bromobenzyl)pyrrolidine counterparts. The selection of the core heterocyclic scaffold can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] This comparison, supported by in-silico data, aims to assist researchers, scientists, and drug development professionals in making informed decisions during the early stages of drug discovery.

Comparative Analysis of Physicochemical Properties

The following table summarizes the calculated physicochemical properties relevant to the drug-likeness of selected this compound and 1-(3-Bromobenzyl)pyrrolidine derivatives. These parameters are crucial in predicting the oral bioavailability of a compound, guided by frameworks such as Lipinski's Rule of Five.[4][5]

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable BondsTopological Polar Surface Area (Ų)Lipinski's Rule of Five Violations
BPP-1 This compoundC12H16BrN254.173.680123.240
BPP-2 (1-(3-Bromobenzyl)piperidin-4-yl)methanolC13H18BrNO284.192.9712323.470
BPP-3 1-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-oneC14H18BrNO296.203.0502420.310
BRP-1 1-(3-Bromobenzyl)pyrrolidineC11H14BrN240.143.250123.240
BRP-2 (1-(3-Bromobenzyl)pyrrolidin-3-yl)methanolC12H16BrNO270.172.5412323.470
BRP-3 1-(1-(3-Bromobenzyl)pyrrolidin-3-yl)ethan-1-oneC13H16BrNO282.182.6202420.310

Experimental Protocols

The data presented in this guide was generated using in-silico methods, which are standard in early-phase drug discovery for the rapid assessment of drug-likeness.

In-Silico Calculation of Physicochemical Properties:

  • Molecular Weight (MW): Calculated as the sum of the atomic weights of all atoms in the molecule.

  • LogP (Octanol-Water Partition Coefficient): This value, a measure of lipophilicity, was calculated using a consensus LogP prediction method, which averages the results from multiple predictive algorithms to provide a more robust estimate.

  • Hydrogen Bond Donors (HBD): Determined by counting the number of O-H and N-H bonds in the molecule.

  • Hydrogen Bond Acceptors (HBA): Determined by counting the number of nitrogen and oxygen atoms.

  • Rotatable Bonds: The number of bonds that allow for free rotation around them was calculated, excluding terminal bonds.

  • Topological Polar Surface Area (TPSA): Calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. This parameter is a good predictor of drug transport properties.

These computational predictions serve as a valuable preliminary assessment. For definitive characterization, the following experimental methods are typically employed:

Experimental Determination of Physicochemical Properties:

  • LogP Determination (Shake-Flask Method):

    • The compound is dissolved in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

    • After separation of the layers, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility (Thermodynamic Solubility Assay):

    • An excess amount of the solid compound is added to an aqueous buffer of a specific pH.

    • The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified by HPLC with reference to a standard curve.

Workflow for In-Silico Drug-Likeness Assessment

The following diagram illustrates a typical computational workflow for evaluating the drug-likeness of a novel compound.

DrugLikenessWorkflow Start Input: Chemical Structure (SMILES) Calc_Props Calculate Physicochemical Properties (MW, LogP, HBD, HBA, TPSA, Rotatable Bonds) Start->Calc_Props Lipinski Evaluate Lipinski's Rule of Five Calc_Props->Lipinski Veber Evaluate Veber's Rule (TPSA <= 140 Ų, Rotatable Bonds <= 10) Calc_Props->Veber ADME_Pred Predict ADME Properties (Absorption, Distribution, Metabolism, Excretion) Calc_Props->ADME_Pred Decision Drug-Likeness Assessment Lipinski->Decision Veber->Decision Tox_Pred Predict Toxicity (e.g., hERG inhibition, mutagenicity) ADME_Pred->Tox_Pred Tox_Pred->Decision Lead_Candidate Potential Lead Candidate Decision->Lead_Candidate Favorable Profile Optimization Requires Optimization Decision->Optimization Unfavorable Profile

Caption: Computational workflow for assessing drug-likeness.

References

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 1-(3-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of two catalytic strategies for the synthesis of 1-(3-Bromobenzyl)piperidine, a valuable building block in medicinal chemistry. We will examine a conventional base-mediated approach and a phase-transfer catalyzed (PTC) method, presenting supporting experimental data to facilitate an informed choice of synthetic route.

The N-alkylation of piperidine with 3-bromobenzyl bromide is a common method for the synthesis of this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The efficiency of this transformation can be significantly influenced by the choice of catalyst and reaction conditions.

At a Glance: Performance Comparison of Catalytic Methods

ParameterConventional Method (K₂CO₃/DMF)Phase-Transfer Catalysis (TBAB/Toluene-Water)
Catalyst None (Base-mediated)Tetrabutylammonium bromide (TBAB)
Reaction Time 12 hours6 hours
Temperature 80 °C90 °C
Solvent System N,N-Dimethylformamide (DMF)Toluene / Water (Biphasic)
Yield 85%92%

Experimental Protocols

Method 1: Conventional Base-Mediated Synthesis

This method employs a common inorganic base, potassium carbonate, in a polar aprotic solvent, N,N-dimethylformamide (DMF), to facilitate the N-alkylation of piperidine.

Materials:

  • Piperidine

  • 3-Bromobenzyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in anhydrous DMF, anhydrous potassium carbonate (2.0 eq) is added.

  • 3-Bromobenzyl bromide (1.0 eq) is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered.

  • The filtrate is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Method 2: Phase-Transfer Catalyzed Synthesis

This approach utilizes a phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to facilitate the reaction between reactants in a biphasic system, which can offer advantages in terms of reaction rate and ease of work-up.

Materials:

  • Piperidine

  • 3-Bromobenzyl bromide

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • A solution of sodium hydroxide (2.0 eq) in water is prepared in a round-bottom flask.

  • Piperidine (1.2 eq), 3-bromobenzyl bromide (1.0 eq), and tetrabutylammonium bromide (0.05 eq) are dissolved in toluene and added to the aqueous NaOH solution.

  • The biphasic mixture is heated to 90 °C and stirred vigorously for 6 hours.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Experimental Workflow Diagram

G cluster_conventional Conventional Method cluster_ptc Phase-Transfer Catalysis A1 Piperidine + 3-Bromobenzyl bromide + K₂CO₃ in DMF B1 Heat at 80°C (12 hours) A1->B1 C1 Work-up & Purification B1->C1 Product This compound C1->Product A2 Piperidine + 3-Bromobenzyl bromide + NaOH(aq) + TBAB in Toluene B2 Heat at 90°C (6 hours) A2->B2 C2 Work-up & Purification B2->C2 C2->Product

Caption: Comparative workflow for the synthesis of this compound.

Discussion of Results

The phase-transfer catalyzed method demonstrates a clear advantage in terms of reaction time, achieving a higher yield in half the time of the conventional base-mediated approach. While the PTC method requires a slightly higher temperature, the significant reduction in reaction time can lead to improved energy efficiency and higher throughput in a laboratory or industrial setting.

The conventional method, while slower, is straightforward and utilizes common and inexpensive reagents. The choice between the two methods may depend on factors such as the desired production scale, available equipment, and the importance of minimizing reaction time. For rapid synthesis and higher efficiency, the phase-transfer catalysis approach is the superior option.

Safety Operating Guide

Proper Disposal of 1-(3-Bromobenzyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1-(3-Bromobenzyl)piperidine, a halogenated organic compound, adherence to proper disposal protocols is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of this substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The substance may cause skin, eye, and respiratory irritation[1].

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety goggles with side shields or a face shield.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[1][2].

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic waste, in consultation with local and national regulations.

  • Waste Identification and Segregation:

    • This compound is classified as a halogenated organic waste due to the presence of a carbon-halogen (bromine) bond[3].

    • It is imperative to segregate halogenated waste from non-halogenated organic waste streams to facilitate proper treatment and disposal, and to manage costs, as the disposal of halogenated waste is often more expensive[4].

    • Never mix halogenated organic waste with acids, bases, or reactive materials such as strong oxidizing agents[3][4].

  • Waste Collection and Containerization:

    • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and leak-proof container[5][6].

    • The container must be compatible with the chemical waste and have a secure, threaded cap to prevent spills and vapor release[5].

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Waste this compound"[4][5]. Do not use abbreviations or chemical formulas on the primary label[5].

    • Keep the waste container closed at all times, except when actively adding waste[4][5].

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area[6].

    • The storage area should be cool and dry, away from heat, sparks, or open flames[5].

    • Ensure secondary containment, such as a tray, is in place to collect any potential leaks[6].

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company[7][8][9].

    • Arrange for the collection of the waste in consultation with your institution's Environmental Health and Safety (EHS) office and the local waste disposal authority[7][10]. Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility[3].

    • Contaminated packaging and containers should be treated as unused product and disposed of in the same manner[7][9][10].

Data Presentation: Waste Segregation Guidelines

To ensure proper disposal, understanding the correct segregation of chemical waste is crucial. The following table summarizes the key distinctions for collecting organic solvent waste.

Waste CategoryDescriptionExamplesContainer & Labeling
Halogenated Organic Waste Organic compounds containing bromine, chlorine, fluorine, or iodine.This compound, Dichloromethane, Chloroform, Carbon Tetrachloride[3][4].Use designated, clearly labeled containers for halogenated waste (e.g., green-labeled carboys as per some institutional guidelines)[3]. Label must include "Hazardous Waste" and the names of all chemical components[5].
Non-Halogenated Organic Waste Organic compounds primarily containing carbon, hydrogen, nitrogen, and/or oxygen, without halogens.Acetone, Ethanol, Hexane, Toluene, Acetonitrile[4].Collect in separate, designated containers for non-halogenated waste (e.g., black-labeled carboys)[3].
Aqueous Waste Wastes primarily composed of water, including acids, bases, and heavy metal solutions. Do not mix acids and bases.Dilute acid solutions, dilute base solutions.Collect in designated containers for aqueous waste (e.g., blue-labeled carboys)[3].

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The process is one of careful containment and transfer to a licensed facility. In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth, and place it into a suitable container for disposal[11]. Do not flush spills into the sewer system[11].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Transfer cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify as Halogenated Organic Waste A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Use Designated, Leak-Proof Halogenated Waste Container C->D Segregate from non-halogenated waste E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Keep Container Tightly Closed E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Disposal Company G->H Consult EHS Office I Incineration at a Regulated Hazardous Waste Facility H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(3-Bromobenzyl)piperidine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from acquisition to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Precautionary statements for similar compounds include:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H301: Toxic if swallowed.

Therefore, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[2][3]
Face ShieldTo be worn over safety goggles when there is a significant risk of splashing or explosion.[3][4][5]
Hand Protection GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[3][5] For prolonged or direct contact, consider double-gloving or using heavier-duty chemical-resistant gloves.[3]
Body Protection Lab CoatA flame-retardant lab coat is recommended.[6][7] It should be fully buttoned with sleeves rolled down.
ClothingLong pants and closed-toe shoes are required.[2][7]
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[6][8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[9]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for the procedure.

2. Weighing and Transfer:

  • Handle the solid compound in a fume hood to minimize inhalation of any dust.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

  • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

3. During the Reaction:

  • Keep the reaction vessel closed or covered to the extent possible.

  • Continuously monitor the reaction for any unexpected changes.

  • Maintain a clean and organized workspace within the fume hood.

4. Post-Procedure and Decontamination:

  • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent and then soap and water.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.

  • Wash hands thoroughly with soap and water after removing gloves.[6][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a separate, labeled hazardous waste container for halogenated organic compounds.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container as per institutional guidelines.

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed disposal company, in accordance with local, state, and federal regulations.[1][8]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8][9] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][11] Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_action Follow First Aid emergency_spill->emergency_action emergency_exposure->emergency_action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromobenzyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromobenzyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.